Tetraiodothyroacetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYSSNKSXAVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048186 | |
| Record name | Tetrac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-30-1 | |
| Record name | Tetraiodothyroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraiodothyroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraiodothyroacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetraiodothyroacetic Acid (Tetrac): A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodothyroacetic acid (Tetrac) is a deaminated analog of L-thyroxine (T4) that has emerged as a promising therapeutic agent, particularly in oncology. Unlike thyroid hormones, Tetrac's primary mechanism of action is non-genomic, initiated at the cell surface. It primarily targets the thyroid hormone receptor on the extracellular domain of integrin αvβ3, a protein often overexpressed on cancer cells and activated endothelial cells. By binding to this receptor, Tetrac antagonizes the pro-proliferative and pro-angiogenic effects of thyroid hormones and also exerts its own anti-cancer activities. This technical guide provides an in-depth exploration of Tetrac's mechanism of action, detailing its molecular interactions, downstream signaling sequelae, and cellular consequences. Quantitative data are summarized, key experimental methodologies are outlined, and signaling pathways are visualized to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting Integrin αvβ3
The principal molecular target of Tetrac is the thyroid hormone receptor located on the extracellular domain of integrin αvβ3.[1][2][3][4][5][6][7][8] Integrin αvβ3 is a heterodimeric protein that plays a crucial role in cell adhesion, migration, and signaling. Its expression is relatively low in quiescent, healthy cells but is significantly upregulated in many types of cancer cells and in endothelial cells during angiogenesis.
Tetrac functions as a competitive antagonist to thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), at this integrin receptor.[1][3][4][8] By doing so, it blocks the downstream signaling cascades initiated by these hormones that promote tumor growth and blood vessel formation. Importantly, Tetrac also possesses intrinsic anti-cancer properties that are independent of its ability to antagonize thyroid hormones.[1][4][5][7][8]
Evidence strongly suggests that Tetrac's primary site of action is the cell surface. Studies utilizing nanoparticle-formulated Tetrac, which is rendered membrane-impermeable, have demonstrated anti-proliferative and anti-angiogenic effects comparable to unmodified Tetrac.[2][4] This indicates that internalization of the molecule is not a prerequisite for its primary pharmacological activities.
Quantitative Data: Binding Affinity and Proliferative Inhibition
The following tables summarize the available quantitative data for the interaction of Tetrac and its derivatives with integrin αvβ3 and their effects on cancer cell proliferation.
| Compound | Target | Assay | Value | Cell Line/System | Citation |
| P4000-bi-TAT (Tetrac derivative) | Integrin αvβ3 | Binding Affinity | IC50: 0.14 nM | Purified protein | [5] |
| P1600-bi-TAT (Tetrac derivative) | Integrin αvβ3 | Binding Affinity | IC50: 0.23 nM | Purified protein | [5] |
| P1600-m-TAT (Tetrac derivative) | Integrin αvβ3 | Binding Affinity | IC50: 0.36 nM | Purified protein | [5] |
| Tetrameric RGD-peptide | Integrin αvβ3 | Binding Affinity | Kd: 3.87 nM | Purified protein | [9] |
| Monomeric cRGD-peptide | Integrin αvβ3 | Binding Affinity | Kd: 41.70 nM | Purified protein | [9] |
Table 1: Binding Affinities of Tetrac Derivatives and RGD Peptides to Integrin αvβ3.
| Compound | Cell Line | Assay | Value | Duration | Citation |
| Tetrac | U87MG (Glioblastoma) | Cell Proliferation | 15% inhibition at 10⁻⁸ M | 7 days | [4] |
| Tetrac | U87MG (Glioblastoma) | Cell Proliferation | 28% inhibition at 10⁻⁷ M | 7 days | [4] |
| Nano-tetrac | U87MG (Glioblastoma) | Cell Proliferation | 36% inhibition at 10⁻⁹ M | Not Specified | [4] |
| Doxycycline (Tetracycline analog) | HT29 (Colon Cancer) | Apoptosis Induction | Effective at 20 µg/ml | 24 hours | [10] |
| COL-3 (Tetracycline analog) | HT29 (Colon Cancer) | Apoptosis Induction | Effective at 10 µg/ml | 3 hours | [10] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Tetrac and its Analogs on Cancer Cells.
Modulation of Intracellular Signaling Pathways
Upon binding to integrin αvβ3, Tetrac instigates a series of intracellular signaling events that collectively contribute to its anti-cancer effects. The two most well-documented pathways modulated by Tetrac are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13][14] In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Tetrac has been shown to inhibit the activation of ERK1/2, key downstream effectors in this pathway.[3][15] This inhibition is a crucial component of Tetrac's anti-proliferative mechanism.[16]
Regulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is another central signaling cascade that governs cell survival, growth, and metabolism.[13][17][18][19][20][21] Its aberrant activation is a common feature in many cancers, promoting cell survival and resistance to apoptosis. While the precise mechanisms are still under investigation, evidence suggests that Tetrac can modulate this pathway, contributing to its pro-apoptotic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. Tetracyclines: a pleitropic family of compounds with promising therapeutic properties. Review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microarray Analyses of Gene Expression during the Tetrahymena thermophila Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 9. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Conformation-dependent binding of a Tetrastatin peptide to αvβ3 integrin decreases melanoma progression through FAK/PI3K/Akt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation loop phosphorylation of ERK3 is important for its kinase activity and ability to promote lung cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. RNA-Seq methods for transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and transthyretin silencing inhibit pro-metastatic effect of L-thyroxin in anoikis-resistant prostate cancer cells through regulation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PI3K/AKT signaling pathway in regulatory T-cell development, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
TETRAC: A Thyroid Hormone Antagonist Targeting Integrin αvβ3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tetraiodothyroacetic acid (TETRAC), a deaminated analog of L-thyroxine (T4), has emerged as a significant thyroid hormone antagonist with therapeutic potential, particularly in oncology. Unlike traditional thyroid hormone action mediated by nuclear receptors, TETRAC exerts its primary effects at a cell surface receptor on integrin αvβ3. This interaction blocks the pro-proliferative and pro-angiogenic signaling of thyroid hormones, T4 and 3,5,3’-triiodo-L-thyronine (T3), and initiates its own anti-cancer signaling cascades. This technical guide provides a comprehensive overview of TETRAC's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action: Antagonism at Integrin αvβ3
TETRAC's primary mechanism of action is its ability to bind to a specific receptor site on the extracellular domain of integrin αvβ3, a cell surface protein overexpressed in many cancer cells and actively dividing endothelial cells.[1][2] This binding competitively inhibits the binding of T4 and T3, thereby antagonizing their non-genomic signaling pathways that promote tumor growth and angiogenesis.[3][4]
Upon binding, TETRAC not only blocks the actions of thyroid hormones but also initiates its own intracellular signaling cascades that are predominantly anti-proliferative and pro-apoptotic.[5] Key signaling pathways modulated by TETRAC include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways.[6][7] By inhibiting these pathways, which are often constitutively active in cancer, TETRAC can suppress cancer cell proliferation, survival, and angiogenesis.[3][8]
Furthermore, TETRAC has been shown to modulate the expression of a wide array of genes involved in cancer progression. It can downregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and upregulate anti-angiogenic factors.[9] It also influences the expression of genes involved in apoptosis and cell cycle regulation.[10]
Quantitative Data
Binding Affinity to Integrin αvβ3
| Ligand | Receptor | Relative Binding Affinity | Reference |
| T4 | Integrin αvβ3 | Principal endogenous ligand at physiological concentrations | [6] |
| T3 | Integrin αvβ3 | Higher affinity than T4 in silico, but lower physiological activity at the receptor | [3][6] |
| TETRAC | Integrin αvβ3 | Lower affinity than native hormones, but effectively blocks T4/T3 binding | [6] |
Inhibitory Concentration (IC50) Values
TETRAC has demonstrated potent anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | TETRAC IC50 | Reference |
| U87MG | Glioblastoma | Concentration-dependent reduction in proliferation observed at 10⁻⁹ to 10⁻⁷ M | [11] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed concentration-dependent anti-proliferative effects | [11] |
| HT-29 | Colorectal Cancer | More sensitive to TETRAC than HCT116 cells | [12] |
| Various | Multiple | Effective in vitro | [13] |
Experimental Protocols
Radioligand Binding Assay for Integrin αvβ3
This assay is used to determine the binding affinity of TETRAC and other compounds to the integrin αvβ3 receptor.[14][15]
Materials:
-
Purified integrin αvβ3 protein or cell membranes expressing the receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]T3 or a specific radiolabeled integrin αvβ3 ligand).
-
Unlabeled TETRAC and other competitor compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and BSA).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of unlabeled TETRAC or other test compounds.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 2-18 hours at 4°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability/Proliferation Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of TETRAC on cancer cell viability and proliferation.[16][17]
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
TETRAC stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of TETRAC and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of ERK1/2 Phosphorylation
This technique is used to investigate the effect of TETRAC on the MAPK/ERK signaling pathway by detecting the phosphorylation status of ERK1/2.[18][19]
Materials:
-
Cancer cells.
-
Cell culture dishes.
-
TETRAC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with TETRAC for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of TETRAC to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[5][9][20]
Materials:
-
Endothelial cells (e.g., HUVECs).
-
Basement membrane extract (e.g., Matrigel).
-
96-well plates.
-
Endothelial cell growth medium.
-
TETRAC.
-
Microscope with a camera.
Procedure:
-
Coating: Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the gel in the presence of various concentrations of TETRAC.
-
Incubation: Incubate for several hours (e.g., 4-18 hours) to allow for tube formation.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to study the effects of TETRAC on angiogenesis and tumor growth.[1][10][21][22]
Materials:
-
Fertilized chicken eggs.
-
Incubator.
-
Sterile tools for creating a window in the eggshell.
-
TETRAC solution or TETRAC-loaded carrier (e.g., filter paper disc or sponge).
-
Stereomicroscope with a camera.
Procedure:
-
Incubation: Incubate fertilized eggs for 3-4 days.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Application: Apply the TETRAC-containing carrier onto the CAM.
-
Re-incubation: Seal the window and re-incubate the eggs for a few days.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density in the area around the carrier.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of TETRAC in a living organism.[23][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cells.
-
TETRAC formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer TETRAC to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the changes in gene expression induced by TETRAC treatment.[8][25][26]
Materials:
-
TETRAC-treated and control cells.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR instrument.
-
SYBR Green or TaqMan probe-based qPCR master mix.
-
Primers for target genes and a housekeeping gene.
Procedure:
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR Reaction Setup: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
qPCR Amplification: Perform the qPCR amplification in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of a housekeeping gene, using the ΔΔCt method.
Conclusion
TETRAC represents a promising therapeutic agent that targets a unique, non-genomic pathway of thyroid hormone action at the cell surface. Its ability to antagonize the pro-cancerous effects of thyroid hormones and to induce its own anti-proliferative and anti-angiogenic signaling makes it a compelling candidate for further investigation and development, particularly in the field of oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted activities of TETRAC and to evaluate its therapeutic potential in various preclinical models. The continued elucidation of its mechanism of action and the identification of responsive patient populations will be critical for its successful clinical translation.
References
- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Crosstalk between thyroid hormones, analogs and ligands of integrin αvβ3 in health and disease. Who is talking now? [frontiersin.org]
- 3. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 4. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. promocell.com [promocell.com]
- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 13. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole this compound Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. apexbt.com [apexbt.com]
- 18. benchchem.com [benchchem.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 25. benchchem.com [benchchem.com]
- 26. genscript.com [genscript.com]
A Technical Guide to Tetraiodothyroacetic Acid (TETRAC): Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodothyroacetic acid (TETRAC or T4A) is a deaminated metabolite of the thyroid hormone L-thyroxine (T4). It is a key molecule in endocrinological and oncological research, primarily recognized for its antagonistic action at the cell surface receptor for thyroid hormone on integrin αvβ3. By blocking the binding of T4 and 3,5,3’-triiodo-L-thyronine (T3), TETRAC inhibits nongenomic signaling pathways that promote cancer cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols for studying the activity of TETRAC.
Chemical Structure and Physicochemical Properties
TETRAC, or 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid, is structurally characterized by a diphenyl ether core with four iodine atoms and an acetic acid side chain in place of the alanine (B10760859) side chain found in thyroxine. This modification is crucial to its altered biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | [1] |
| Synonyms | Tetrac, T4-acetic acid, 3,3',5,5'-Tetraiodothyroacetic acid | [1][2] |
| CAS Number | 67-30-1 | [2][3] |
| Molecular Formula | C₁₄H₈I₄O₄ | [1][3] |
| Molecular Weight | 747.83 g/mol | [1][3] |
| Melting Point | 219-220 °C (with decomposition) | [2][4] |
| Solubility | Soluble in acetone (B3395972) (19.60-20.40 mg/mL) and DMSO (50 mg/mL). | [3][5] |
| Appearance | White to yellow powder or crystal. | [6] |
| SMILES String | OC(=O)Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [3] |
| InChI Key | PPJYSSNKSXAVDB-UHFFFAOYSA-N | [2][3] |
Pharmacological Properties and Mechanism of Action
TETRAC's primary pharmacological activity is its function as a thyrointegrin receptor antagonist. It competes with T4 and T3 for a binding site on the extracellular domain of integrin αvβ3, a receptor overexpressed on cancer cells and proliferating endothelial cells. This antagonism blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones.
Table 2: Pharmacological Properties of this compound
| Property | Description | Reference(s) |
| Mechanism of Action | Antagonist of the thyroid hormone receptor on integrin αvβ3. Blocks nongenomic actions of T4 and T3. | [5] |
| Primary Target | Integrin αvβ3 | [5] |
| Biological Activity | Anti-proliferative, anti-angiogenic, pro-apoptotic, and chemosensitizing effects. | [3][7] |
| In Vitro Anti-Proliferative Concentration | Effective at concentrations ranging from 0.01-1 µM in various cancer cell lines. | [2] |
| In Vivo Anti-Angiogenic Dose (CAM Assay) | 1 µg/CAM effectively arrests tumor-related angiogenesis. | [8][9] |
| In Vivo Anti-Tumor Dose (Mouse Xenograft) | 1 mg/kg administered intraperitoneally every 2 days significantly suppresses tumor growth. | [9][10] |
Signaling Pathway
Thyroid hormones (T4 and T3) binding to integrin αvβ3 activate the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, promoting cell proliferation. TETRAC competitively inhibits this binding, thereby blocking the downstream activation of ERK1/2. This leads to the downregulation of pro-proliferative genes like CCND1 (Cyclin D1) and c-Myc, and the upregulation of pro-apoptotic and anti-angiogenic genes such as CASP2 (Caspase 2) and THBS1 (Thrombospondin 1).
Key Experimental Protocols
This section provides detailed methodologies for assessing the biological activity of TETRAC.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology
-
Cell Seeding:
-
Culture cancer cells (e.g., human breast cancer MDA-MB-231, non-small cell lung cancer H1299) in appropriate media.
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment with TETRAC:
-
Prepare a stock solution of TETRAC in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of TETRAC in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the TETRAC-containing or control medium.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against TETRAC concentration to determine the IC₅₀ value.
-
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.
Methodology
-
Preparation of Matrix Gel:
-
Thaw a basement membrane extract (e.g., Matrigel® or Geltrex™) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 µL of the matrix solution to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs). Harvest the cells by trypsinization.
-
Resuspend the HUVECs in endothelial basal medium (EBM) containing a low serum concentration (e.g., 0.5-2% FBS) at a density of 1-2 x 10⁵ cells/mL.
-
Prepare various concentrations of TETRAC in the low-serum EBM.
-
Add 150 µL of the HUVEC suspension to each well containing the solidified matrix gel.
-
Immediately add the TETRAC solutions to the respective wells. Include a positive control (e.g., VEGF) and a vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
-
Capture images of the tube networks for quantification. For fluorescent visualization, cells can be pre-labeled with Calcein-AM.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as the total tube length, number of junctions, and number of branches.
-
Compare the results from TETRAC-treated wells to the control wells to determine the anti-angiogenic effect.
-
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)
The CAM assay is a well-established in vivo model to study angiogenesis.
Methodology
-
Egg Preparation and Incubation:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator (85% humidity) for 3 days.
-
On day 3, create a small window in the eggshell over the air sac to expose the CAM.
-
-
Application of TETRAC:
-
Prepare TETRAC in a sterile, biocompatible carrier (e.g., a filter paper disk or a methylcellulose (B11928114) pellet). A typical dose is 1 µg of TETRAC per egg.
-
Gently place the carrier containing TETRAC (or vehicle control) onto the CAM surface.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
After the incubation period, re-open the window and observe the vasculature in the area surrounding the carrier.
-
-
Quantification and Analysis:
-
Capture images of the CAM vasculature.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.
-
Compare the vascular density in the TETRAC-treated group to the control group to assess the inhibition of angiogenesis.
-
Conclusion
This compound is a potent antagonist of thyroid hormone action at the integrin αvβ3 receptor. Its ability to inhibit cancer cell proliferation and angiogenesis makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted biological activities of TETRAC. Careful execution of these assays will enable researchers to further elucidate its mechanisms of action and explore its therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scilit.com [scilit.com]
- 9. This compound and this compound nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Purification of Tetraiodothyroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetraiodothyroacetic acid (TETRAC), a deaminated analog of the thyroid hormone L-thyroxine (T4), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Unlike T4, TETRAC exhibits inhibitory effects on cancer cell proliferation and angiogenesis by acting primarily at the cell surface receptor on integrin αvβ3. This guide provides an in-depth overview of the synthesis and purification of TETRAC, offering detailed experimental protocols, quantitative data, and a visual representation of its primary signaling pathway to support research and development efforts in this promising area.
Chemical Synthesis of this compound
The chemical synthesis of this compound from its precursor, L-thyroxine, involves a key transformation of the amino acid side chain to an acetic acid moiety. A widely utilized method is oxidative deamination, which can be achieved through various reagents. Below is a representative protocol.
Experimental Protocol: Synthesis via Oxidative Deamination
This protocol outlines a two-step process starting from L-thyroxine, involving an initial oxidative deamination followed by a reduction step.
Step 1: Oxidative Deamination of L-Thyroxine
-
Dissolution: Dissolve L-thyroxine in a suitable alkaline solution, such as 1 M sodium hydroxide, at room temperature with stirring until a clear solution is obtained.
-
Oxidation: To the stirred solution, add an oxidizing agent. A common choice is a solution of sodium hypochlorite (B82951) (NaOCl). The addition should be done dropwise while monitoring the reaction temperature, maintaining it below 30°C using an ice bath if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase such as a mixture of chloroform, methanol, and acetic acid. The disappearance of the L-thyroxine spot and the appearance of a new, more polar spot indicates the formation of the intermediate.
-
Quenching: Once the reaction is complete, the excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite solution until a negative test with starch-iodide paper is achieved.
-
Acidification: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid, to precipitate the intermediate product.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction to this compound
-
Redissolution: The dried intermediate from Step 1 is dissolved in an appropriate solvent, such as aqueous sodium hydroxide.
-
Reduction: A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution while stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reduction can be monitored by TLC or HPLC to confirm the conversion to this compound.
-
Acidification and Precipitation: Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the final product, this compound.
-
Final Isolation: The precipitated TETRAC is collected by filtration, washed thoroughly with deionized water to remove any inorganic salts, and dried under vacuum over a desiccant like phosphorus pentoxide.
| Parameter | Value |
| Starting Material | L-Thyroxine |
| Key Reagents | Sodium Hypochlorite, Sodium Borohydride |
| Typical Yield | 60-70% |
| Purity (crude) | >90% |
Table 1: Summary of Quantitative Data for TETRAC Synthesis
Purification of this compound
The purity of TETRAC is crucial for its use in biological and pharmaceutical studies. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for the recrystallization of TETRAC is a mixture of ethanol (B145695) and water. TETRAC is soluble in hot ethanol and sparingly soluble in water.
-
Dissolution: The crude TETRAC is dissolved in a minimal amount of hot ethanol.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: Deionized water is slowly added to the hot filtrate until a slight turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.
Experimental Protocol: Purification by Preparative HPLC
For achieving high purity, preparative reverse-phase HPLC is the method of choice.
-
Column: A C18 reverse-phase preparative column is typically used.
-
Mobile Phase: A gradient elution system is employed, commonly using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Gradient: A linear gradient from a lower to a higher concentration of Solvent B is run to elute TETRAC. The exact gradient profile may need to be optimized based on the specific column and system.
-
Sample Preparation: The crude TETRAC is dissolved in a small volume of the initial mobile phase composition.
-
Fraction Collection: The eluent is monitored by a UV detector (typically at 220-230 nm), and fractions corresponding to the main peak of TETRAC are collected.
-
Post-Purification: The collected fractions are combined, and the organic solvent (acetonitrile) is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain highly pure TETRAC as a white to off-white solid.
| Purification Method | Typical Purity Achieved | Common Solvents/Mobile Phases |
| Recrystallization | >98% | Ethanol/Water |
| Preparative HPLC | >99.5% | Water/Acetonitrile with 0.1% TFA (gradient elution) |
Table 2: Comparison of Purification Methods for TETRAC
Signaling Pathway of this compound
TETRAC exerts its biological effects primarily by binding to the thyroid hormone receptor on the plasma membrane integrin αvβ3. This interaction antagonizes the proliferative and angiogenic signals initiated by T4 and triiodothyronine (T3). The binding of TETRAC to integrin αvβ3 can modulate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: TETRAC antagonizes T4/T3 binding to integrin αvβ3, inhibiting the MAPK/ERK signaling pathway and subsequent cell proliferation and angiogenesis.
Experimental Workflow Overview
The overall process from starting material to purified product can be visualized as a streamlined workflow, ensuring clarity and reproducibility in the laboratory setting.
Caption: Workflow for the synthesis and purification of this compound (TETRAC).
This technical guide provides a foundational understanding of the synthesis and purification of this compound. The detailed protocols and compiled data aim to facilitate the production of high-purity TETRAC for research and preclinical development, ultimately advancing the exploration of its therapeutic potential. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical capabilities.
The TETRAC Signaling Pathway in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodothyroacetic acid (TETRAC), a deaminated analogue of the thyroid hormone L-thyroxine (T4), has emerged as a promising anti-cancer agent. Its primary mechanism of action is centered on the cell surface integrin αvβ3, a receptor that is abundantly expressed on cancer cells and proliferating endothelial cells. By binding to this receptor, TETRAC antagonizes the pro-proliferative and pro-angiogenic effects of thyroid hormones. Furthermore, TETRAC exhibits anti-cancer activities that are independent of thyroid hormone antagonism. This technical guide provides an in-depth exploration of the TETRAC signaling pathway in cancer cells, detailing its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of TETRAC Action
The anti-cancer effects of TETRAC are initiated at the plasma membrane. TETRAC competes with thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), for a specific receptor site on the extracellular domain of integrin αvβ3.[1][2] This integrin is a key player in cell-cell and cell-matrix interactions and its expression is significantly upregulated in many types of cancer cells and in the vasculature of tumors.[3][4]
The binding of TETRAC to integrin αvβ3 triggers a cascade of intracellular signaling events that ultimately modulate the expression of genes involved in critical cancer cell processes, including proliferation, apoptosis, and angiogenesis.[2][5] Notably, a nanoparticle formulation of TETRAC (Nano-TETRAC or NDAT), which is designed to act exclusively at the cell surface, has demonstrated higher potency in its anti-proliferative effects compared to unmodified TETRAC.[1][6]
Antagonism of Thyroid Hormone Action
Thyroid hormones, at physiological concentrations, can promote tumor growth and angiogenesis by binding to integrin αvβ3.[3][4][5] This interaction activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, leading to increased cell proliferation.[7] TETRAC effectively blocks these actions by competitively inhibiting the binding of T4 and T3 to the integrin receptor.[2]
Agonist-Independent Effects
Beyond its role as a thyroid hormone antagonist, TETRAC also possesses intrinsic anti-cancer properties.[2][4] Even in the absence of thyroid hormones, TETRAC can modulate the expression of genes related to cancer cell survival and angiogenesis.[2][6] For instance, it can inhibit the pro-angiogenic activity of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) independently of thyroid hormone action.[4]
Downstream Signaling and Cellular Effects
The engagement of TETRAC with integrin αvβ3 initiates a complex signaling network that culminates in a multi-pronged attack on cancer cell viability.
Inhibition of Angiogenesis
TETRAC is a potent inhibitor of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Its anti-angiogenic effects are achieved through:
-
Downregulation of Pro-Angiogenic Factors: TETRAC reduces the transcription of key pro-angiogenic molecules, including vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF2), and hypoxia-inducible factor-1α (HIF-1α).[3][4]
-
Upregulation of Angiogenesis Inhibitors: It stimulates the expression of endogenous angiogenesis inhibitors, such as thrombospondin 1 (THBS1).[2][4]
-
Disruption of Crosstalk: TETRAC can interfere with the crosstalk between integrin αvβ3 and adjacent growth factor receptors, further dampening pro-angiogenic signaling.[3][4]
Induction of Apoptosis
TETRAC promotes programmed cell death, or apoptosis, in cancer cells.[6][8] This is accomplished by modulating the expression of apoptosis-related genes:
-
Upregulation of Pro-Apoptotic Genes: TETRAC increases the expression of pro-apoptotic genes like the Bcl-x short form and Caspase-2 (CASP2).[2][6]
-
Downregulation of Anti-Apoptotic Genes: It suppresses the transcription of several families of anti-apoptotic genes.[6]
-
Induction of p53: In some cancer cell lines, TETRAC has been shown to induce the expression of the tumor suppressor protein p53 and its downstream target, p21.[6][9]
Inhibition of Cell Proliferation
A hallmark of TETRAC's anti-cancer activity is its ability to inhibit the proliferation of various cancer cell lines.[2][6] This effect is often associated with cell cycle arrest. For example, in colorectal cancer cells, TETRAC treatment has been shown to cause an accumulation of cells in the S phase of the cell cycle.[7]
Potential Anti-Metastatic Effects
The role of TETRAC in preventing metastasis is an area of active investigation. By inhibiting angiogenesis and matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion, TETRAC may impede the metastatic cascade.[2][10][11]
Quantitative Data on TETRAC's Effects
The following tables summarize quantitative data from various studies on the effects of TETRAC on cancer cells.
| Cell Line | Cancer Type | TETRAC Concentration | Effect | Reference |
| HT-29 | Colorectal Cancer | 10⁻⁷ M | Inhibition of cell proliferation | [2] |
| HCT116 | Colorectal Cancer | 10⁻⁷ M | Inhibition of cell proliferation | [2] |
| MDA-MB-231 | Breast Cancer | 10⁻⁵ M | 1.8-fold increase in apoptotic cells after 1 day | [6] |
| U87MG | Glioblastoma | 10⁻⁹ to 10⁻⁵ M | Inhibition of cell proliferation | [6] |
| Human Renal Cell Carcinoma | Renal Cell Carcinoma | 1 µg/CAM | Arrest of tumor-related angiogenesis and tumor growth | [1] |
| Gene | Cancer Type | TETRAC Effect | Reference |
| CCND1 (Cyclin D1) | Colorectal Cancer | Downregulation | [2] |
| c-Myc | Colorectal Cancer | Downregulation | [2] |
| CASP2 (Caspase 2) | Colorectal Cancer | Upregulation | [2] |
| THBS1 (Thrombospondin 1) | Colorectal Cancer | Upregulation | [2] |
| VEGF-A | Colorectal Cancer | Downregulation | [2] |
| MMP-2 | Myeloma | Inhibition of thyroid hormone-induced expression | [5] |
| MMP-9 | Myeloma | Inhibition of thyroid hormone-induced expression | [2][5] |
Experimental Protocols
The study of the TETRAC signaling pathway employs a variety of in vitro and in vivo experimental models.
Cell Proliferation Assays
-
Objective: To quantify the effect of TETRAC on cancer cell growth.
-
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of TETRAC concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) or a vehicle control.
-
After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using methods such as the CyQUANT® cell proliferation assay or by direct cell counting.
-
The half-maximal inhibitory concentration (IC50) can be calculated to determine the potency of TETRAC.[7]
-
Apoptosis Assays
-
Objective: To determine if TETRAC induces apoptosis in cancer cells.
-
Methodology (Flow Cytometry with TUNEL Staining):
-
Cells are treated with TETRAC or a control.
-
After treatment, cells are harvested, fixed, and permeabilized.
-
The cells are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP (TUNEL assay). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
The percentage of apoptotic (TUNEL-positive) cells is quantified by flow cytometry.[6]
-
Western Blotting
-
Objective: To analyze the expression levels of specific proteins in the TETRAC signaling pathway.
-
Methodology:
-
Cancer cells are treated with TETRAC.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK1/2, p53, cleaved PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][12]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of TETRAC in a living organism.
-
Methodology (Nude Mouse Xenograft Model):
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
TETRAC or a vehicle control is administered to the mice (e.g., daily intraperitoneal injections).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histology, immunohistochemistry).[1]
-
Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To assess the effect of TETRAC on angiogenesis in vivo.
-
Methodology:
-
Fertilized chicken eggs are incubated for several days.
-
A small window is made in the shell to expose the CAM, a highly vascularized membrane.
-
A carrier (e.g., a small filter disc) soaked with TETRAC or a control substance is placed on the CAM.
-
After a few days of incubation, the CAM is examined for changes in blood vessel formation. The degree of angiogenesis can be quantified by counting the number of blood vessel branches.
-
Visualizing the TETRAC Signaling Pathway
The following diagrams illustrate the core TETRAC signaling pathway and a typical experimental workflow.
References
- 1. Tetraidothyroacetic acid (tetrac) and tetrac nanoparticles inhibit growth of human renal cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 3. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Frontiers | Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac [frontiersin.org]
- 6. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteronemin and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically-Modified this compound (Tetrac) Induces Cancer Cell Apoptosis and Facilitates Clearance of Apoptotic Debris (Efferocytosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Treatment of Heteronemin and Tetrac Induces Antiproliferation in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxycycline and other tetracyclines in the treatment of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemically Modified Non-Antimicrobial Tetracyclines are Multifunctional Drugs against Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Foundational Research on Tetraiodothyroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodothyroacetic acid (Tetrac) is a naturally occurring deaminated analog of L-thyroxine (T4). Initially considered an inactive metabolite, foundational research has illuminated its potent anti-cancer and anti-angiogenic properties. Unlike thyroid hormones T3 and T4, which can promote tumor growth, Tetrac acts as an antagonist at a specific cell surface receptor, initiating a cascade of intracellular events that inhibit cancer cell proliferation, survival, and the formation of new blood vessels. This technical guide provides an in-depth overview of the core foundational research on Tetrac, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
The primary mechanism of Tetrac's anti-cancer activity is centered on its interaction with the thyroid hormone receptor on integrin αvβ3.[1][2][3] This integrin is highly expressed on the surface of many cancer cells and activated endothelial cells, making it a selective target for cancer therapy.[3] By binding to this receptor, Tetrac blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones.[2][4] Furthermore, Tetrac exerts its own inhibitory effects independent of thyroid hormone antagonism.[3]
The binding of Tetrac to integrin αvβ3 disrupts downstream signaling pathways crucial for cancer cell growth and survival, most notably the mitogen-activated protein kinase (MAPK/ERK1/2) pathway.[5][6] This inhibition leads to decreased cell proliferation and induction of apoptosis.[7] Additionally, Tetrac has been shown to modulate the expression of a variety of genes involved in angiogenesis and cell survival.[2][7]
Quantitative Data
The following tables summarize key quantitative data from foundational research on Tetrac, providing insights into its potency and effects across various cancer cell lines and experimental models.
Table 1: IC50 Values of Tetrac in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MDA-MB-231 | Breast Cancer | ~1-10 | 72h | |
| U87MG | Glioblastoma | ~1 | 7 days | [7] |
| HCT116 | Colorectal Cancer | ~0.1-1 | 2-6 days | [4] |
| HT-29 | Colorectal Cancer | ~0.1-1 | 2-6 days | [4] |
| FTC-236 | Follicular Thyroid Carcinoma | Not specified | - | |
| H1299 | Non-small Cell Lung Cancer | Not specified | - | [5] |
Table 2: In Vivo Efficacy of Tetrac in Xenograft Models
| Cancer Type | Animal Model | Tetrac Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Renal Cell Carcinoma | Nude Mouse | Not specified | 20 days | 30-40% reduction in tumor mass | [1] |
| Non-small Cell Lung Cancer | Nude Mouse | 1 mg/kg (i.p. every 2 days) | Not specified | Significant suppression of tumor growth | [5] |
| Follicular Thyroid Carcinoma | Nude Mouse | 1 mg/kg (i.p. every other day) | 32 days | 45-55% reduction in tumor volume and weight | [8] |
Table 3: Effects of Tetrac on Gene Expression
| Gene | Regulation | Cellular Process | Reference |
| Angiopoietin-2 | Down-regulation | Angiogenesis | [9] |
| Thrombospondin 1 (THBS1) | Up-regulation | Anti-angiogenesis | [2] |
| Pro-apoptotic Bcl-xS | Up-regulation | Apoptosis | [2] |
| CCND1 (Cyclin D1) | Down-regulation | Cell Cycle | [4] |
| c-Myc | Down-regulation | Cell Proliferation | [4] |
| CASP2 (Caspase 2) | Up-regulation | Apoptosis | [4] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in foundational Tetrac research are provided below.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to assess the pro- or anti-angiogenic potential of substances.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Small sterile filter paper discs or sponges
-
Test substance (Tetrac) and control vehicle
-
Stereomicroscope
-
Forceps and small scissors
-
70% ethanol (B145695) for sterilization
-
Parafilm or sterile tape
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, carefully create a small window in the eggshell over a non-vascularized area, exposing the CAM. To do this, first, make a small hole in the air sac at the blunt end of the egg to release pressure. Then, use a small cutting wheel or scissors to score and remove a 1 cm² piece of the shell.
-
Apply a sterile filter paper disc or sponge soaked with the test substance (e.g., Tetrac at a specific concentration) or control vehicle onto the CAM.
-
Seal the window with sterile parafilm or tape and return the egg to the incubator.
-
After a predetermined incubation period (e.g., 48-72 hours), open the window and examine the CAM under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc or by image analysis of the vascular density. A reduction in blood vessel formation in the Tetrac-treated group compared to the control indicates anti-angiogenic activity.[3][10]
Subcutaneous Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of therapeutic agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to enhance tumor formation)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
Test substance (Tetrac) and control vehicle
-
Anesthetic for animal procedures
Procedure:
-
Culture the desired cancer cells to a sufficient number. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or medium at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). The cell suspension can be mixed with Matrigel on ice just before injection.
-
Anesthetize the mice according to approved animal care protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Tetrac or the control vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, molecular analysis). A significant reduction in tumor volume and weight in the Tetrac-treated group compared to the control group indicates anti-tumor efficacy.[4][11][12][13]
Western Blot for ERK1/2 Phosphorylation
This in vitro assay is used to determine the activation state of the ERK1/2 signaling pathway.
Materials:
-
Cancer cells in culture
-
Test substance (Tetrac) and control vehicle
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of Tetrac or control vehicle for the desired time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
A decrease in the ratio of phosphorylated ERK1/2 to total ERK1/2 in Tetrac-treated cells compared to control cells indicates inhibition of the ERK1/2 pathway.[2][14]
Signaling Pathways and Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows associated with Tetrac's mechanism of action.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Doses of Tetracycline Trigger the E. coli Growth: A Case of Hormetic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 12. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Thyroid Hormone Analog: A Technical History of Tetraiodothyroacetic Acid
For decades, the intricate signaling of thyroid hormones has been a central focus of endocrinology and drug development. While thyroxine (T4) and triiodothyronine (T3) have long been recognized as the primary actors, a lesser-known, naturally occurring analog, tetraiodothyroacetic acid (Tetrac), has emerged from the annals of biochemical research to become a molecule of significant interest, particularly in the realm of oncology. This technical guide delves into the discovery, history, and evolving understanding of Tetrac, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a metabolic byproduct to a potential therapeutic agent.
Early Discovery and Initial Characterization
The story of this compound begins in the mid-20th century, in the nascent era of thyroid hormone research. Following the isolation and synthesis of thyroxine, scientists sought to understand its metabolism and the biological activity of its various derivatives. Early studies in the 1950s identified Tetrac as a deaminated metabolite of T4.[1][2] The enzymatic conversion of thyroxine to this compound was first described in 1957, a process involving oxidative deamination of the alanine (B10760859) side chain of T4.[3] This conversion was later found to be catalyzed by enzymes such as monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO).
Initial investigations into the physiological activity of Tetrac revealed it to possess weak thyromimetic effects compared to T3 and T4, meaning it had a lower potency in eliciting the classic genomic effects of thyroid hormones mediated by nuclear thyroid hormone receptors (TRs).[4] This lower activity was attributed to its reduced binding affinity for these nuclear receptors.
A Paradigm Shift: The Discovery of a Novel Cell Surface Receptor
For many years, the primary focus of thyroid hormone research remained on the genomic actions mediated by nuclear receptors. However, a paradigm shift occurred with the discovery of a novel, non-genomic signaling pathway initiated at the cell surface. This pivotal discovery identified a receptor for thyroid hormone and its analogs on the extracellular domain of integrin αvβ3.[5] This finding revolutionized the understanding of thyroid hormone action and cast Tetrac in a new and significant light.
Subsequent research revealed that at this integrin receptor, T4 and, to a lesser extent, T3 act as agonists, promoting cancer cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow).[4][5][6] Crucially, it was discovered that Tetrac acts as an antagonist at this site, competitively inhibiting the binding of T4 and T3 and thereby blocking their pro-cancerous activities.[2][4] This antagonistic action at the integrin αvβ3 receptor, which is often overexpressed on cancer cells and dividing endothelial cells, positioned Tetrac as a potential anti-cancer and anti-angiogenic agent.[4]
Quantitative Data Summary
The differential binding affinities and biological activities of Tetrac, T3, and T4 at both nuclear thyroid hormone receptors and the cell surface integrin αvβ3 are critical to understanding their distinct roles. The following tables summarize key quantitative data from various studies.
| Ligand | Receptor Isoform | Binding Affinity (Kd, nM) | Relative Binding Affinity vs. T3 |
| L-Triiodothyronine (T3) | TRα1 | ~0.2[7] | - |
| TRβ1 | ~0.06[7] | - | |
| L-Thyroxine (T4) | TRα1 | ~2.4[8] | ~12-fold lower than T3 |
| TRβ1 | ~20[8] | ~333-fold lower than T3 | |
| This compound (Tetrac) | TRα, TRβ | Lower than T3 and T4 | Low-grade thyromimetic activity[4] |
Table 1: Comparative Binding Affinities to Nuclear Thyroid Hormone Receptors (TRs). Data indicates that Tetrac has a significantly lower affinity for nuclear receptors compared to T3 and T4, explaining its weak thyromimetic activity.
| Ligand | Receptor | IC50 (nM) | Notes |
| This compound (Tetrac) | Integrin αvβ3 | - | Acts as an antagonist, blocking T4 and T3 binding.[2][4] |
| Modified Tetrac Analogs | Integrin αvβ3 | 0.14 - 0.36[9] | Triazole-conjugated Tetrac analogs show high-affinity binding. |
| L-Thyroxine (T4) | Integrin αvβ3 | - | The primary endogenous ligand at physiological concentrations, promoting cell proliferation.[4][5] |
| L-Triiodothyronine (T3) | Integrin αvβ3 | - | Binds with lower affinity than T4 and has low activity at physiological levels.[5] |
Table 2: Interaction with the Cell Surface Integrin αvβ3 Receptor. This table highlights Tetrac's role as an antagonist at the integrin receptor and the high-affinity binding achieved with modified Tetrac analogs.
Key Experimental Protocols
The elucidation of Tetrac's discovery, synthesis, and biological functions has been built upon a foundation of key experimental methodologies.
Early Chemical Synthesis of Thyroxine Analogs
A more contemporary approach to synthesizing Tetrac analogs involves several key steps:
-
Esterification: The starting material, [4-(4-Hydroxy-3, 5-diiodophenoxy)-3,5-diiodophenyl] acetic acid, is dissolved in a suitable solvent like methanol, and an acid catalyst such as thionyl chloride is added to form the methyl ester.
-
Reaction with Iodine: The di-iodo compound is then reacted with iodine in the presence of a base like methanolic-ammonia to introduce the remaining two iodine atoms onto the phenolic ring, yielding the tetraiodo structure.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid, this compound. This can be achieved using a strong acid like hydroiodic acid, which also serves to cleave any protecting groups.
Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of various compounds on blood vessel formation.
Materials:
-
Fertilized chicken eggs (E6)
-
0.1% Benzalkonium bromide
-
Sterile filter paper discs
-
Test compound (Tetrac)
-
Growth factor (e.g., bFGF)
-
Methanol/acetone mixture (1:1)
Procedure:
-
Fertilized chicken eggs are cleaned with 0.1% benzalkonium bromide and incubated at 37.5°C in a humidified incubator.
-
On embryonic day 6-7, a small window is carefully opened in the eggshell to expose the chorioallantoic membrane.
-
A sterile filter paper disc saturated with a pro-angiogenic growth factor is placed on the CAM.
-
The test compound (Tetrac) is then applied to the disc.
-
The window is sealed, and the egg is incubated for a further 48-72 hours.
-
After incubation, the CAM is fixed with a methanol/acetone mixture.
-
The area around the filter disc is excised, and the number of blood vessel branch points is quantified under a microscope to assess the degree of angiogenesis inhibition.
Cell Proliferation Assay
Cell proliferation assays are essential for determining the anti-proliferative effects of compounds like Tetrac on cancer cells. The MTT assay is a common colorimetric method.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Tetrac solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of Tetrac. Control wells receive medium with the vehicle used to dissolve Tetrac.
-
The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Following incubation, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the inhibitory effect of Tetrac on cell proliferation.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Tetrac are primarily mediated through its interaction with integrin αvβ3 and the subsequent modulation of downstream signaling pathways, most notably the MAPK/ERK pathway.
Tetrac-Integrin αvβ3 Signaling Pathway
References
- 1. This compound | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzymatic conversion of thyroxine to this compound and of triiodothyronine to triiodothyroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioactivity of Thyroid Hormone Analogs at Cancer Cells [frontiersin.org]
- 5. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 6. Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts | Anticancer Research [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole this compound Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for TETRAC in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodothyroacetic acid (TETRAC) is a deaminated analog of the thyroid hormone L-thyroxine (T4). It has garnered significant interest in oncology research for its anti-tumor and anti-angiogenic properties. TETRAC exerts its effects primarily through a non-genomic mechanism by binding to the thyroid hormone receptor on the plasma membrane integrin αvβ3.[1][2] This interaction antagonizes the pro-proliferative and pro-angiogenic actions of thyroid hormones and can also induce anti-cancer effects independently.[3] Xenograft mouse models are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy of novel therapeutic agents like TETRAC against human tumors.
This document provides detailed application notes and protocols for the use of TETRAC in a xenograft mouse model setting, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
TETRAC's primary mode of action is the inhibition of thyroid hormone (T4 and T3) signaling at the cell surface. It competes with these hormones for a specific receptor site on integrin αvβ3, which is often overexpressed on cancer cells and proliferating endothelial cells.[1][2] By blocking this interaction, TETRAC inhibits downstream signaling pathways that promote tumor growth and angiogenesis, such as the extracellular signal-regulated kinase (ERK1/2) pathway.[4]
Furthermore, TETRAC has been shown to have agonist-independent anti-cancer activities. It can modulate the expression of genes involved in apoptosis and angiogenesis. For instance, TETRAC can upregulate the expression of pro-apoptotic proteins like Bcl-xS and anti-angiogenic factors like thrombospondin 1, while downregulating pro-angiogenic factors.[5]
A nanoparticle formulation of TETRAC (Tetrac NP or NDAT) has been developed to enhance its therapeutic efficacy by preventing its entry into the cell, thereby restricting its action to the cell surface integrin αvβ3 and avoiding potential nuclear effects.[1][2]
Data Presentation
The following tables summarize quantitative data from various studies utilizing TETRAC and its nanoparticle formulation in xenograft mouse models.
Table 1: Effect of TETRAC on Tumor Growth in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Treatment | Dosage | Administration Route | Duration | Tumor Growth Inhibition | Reference |
| Renal Cell Carcinoma | 786-O | Nude Mice | TETRAC | Not Specified | Daily | 20 days | Significant reduction in tumor volume (p<0.01) | [1] |
| Renal Cell Carcinoma | 786-O | Nude Mice | Tetrac NP | Not Specified | Daily | 20 days | Significant reduction in tumor volume (p<0.01) | [1] |
| Pancreatic Cancer | PANC-1 | Nude Mice | TETRAC | 10 mg/kg | Intraperitoneal (i.p.) | 15 days | ~50% reduction in tumor mass | [2] |
| Pancreatic Cancer | PANC-1 | Nude Mice | Tetrac NP | 1 mg/kg | Intraperitoneal (i.p.) | 15 days | ~50% reduction in tumor mass | [2] |
| Pancreatic Cancer | MPanc96 | Nude Mice | TETRAC | 10 mg/kg | Intraperitoneal (i.p.) | 15 days | Significant tumor growth suppression | [2] |
| Pancreatic Cancer | MPanc96 | Nude Mice | Tetrac NP | 1 mg/kg | Intraperitoneal (i.p.) | 15 days | Significant tumor growth suppression | [2] |
| Glioblastoma | U87MG | Immunodeficient Mice | NDAT | 1 mg/kg (TETRAC equivalent) | Subcutaneous (s.c.) | 10 days | 50% reduction in tumor weight (p<0.01) | [3] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., PANC-1, U87MG)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a small volume of sterile PBS to achieve the desired cell concentration (typically 1-10 x 10^6 cells in 100-200 µL).
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just before injection. Keep the mixture on ice to prevent premature gelling.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into control and treatment groups.
-
TETRAC Preparation and Administration
This protocol outlines the preparation and administration of TETRAC to xenograft-bearing mice.
Materials:
-
TETRAC or Tetrac NP
-
Vehicle for dissolution (e.g., sterile PBS, potentially with a small amount of DMSO for initial solubilization followed by dilution in PBS, or a commercially available vehicle). Note: The exact vehicle may need to be optimized for solubility and animal tolerance.
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
TETRAC Solution Preparation:
-
Calculate the total amount of TETRAC required based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the treatment schedule.
-
Weigh the appropriate amount of TETRAC powder in a sterile microcentrifuge tube.
-
To dissolve TETRAC, which has poor water solubility, a common approach is to first dissolve it in a minimal amount of a suitable organic solvent like DMSO and then dilute it to the final concentration with a sterile aqueous vehicle such as PBS. The final concentration of the organic solvent should be kept low (typically <5-10%) to minimize toxicity to the animals. Sonication may aid in dissolution.
-
For Tetrac NP, it is often supplied as a suspension. Follow the manufacturer's instructions for dilution in a suitable sterile vehicle.
-
Prepare a fresh solution for each day of injection or store as recommended by the supplier, protected from light.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the TETRAC solution to be administered.
-
Administer the TETRAC solution via the chosen route (e.g., intraperitoneal or subcutaneous injection).
-
For the control group, administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Treatment Schedule:
Efficacy Evaluation
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach the predetermined endpoint size), euthanize the mice according to IACUC approved protocols.
-
Tumor Excision and Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting, qRT-PCR).
-
Visualizations
Signaling Pathways
Caption: TETRAC Signaling Pathway.
Experimental Workflow
Caption: Xenograft Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 4. Tetracyclines in Processed Animal Proteins: A Monitoring Study on Their Occurrence and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chick Chorioallantoic Membrane (CAM) Assay for TETRAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established and widely utilized in vivo model for studying angiogenesis and anti-angiogenesis. Its highly vascularized nature, accessibility, and cost-effectiveness make it an ideal platform for screening and evaluating the efficacy of novel therapeutic compounds. Tetraiodothyroacetic acid (TETRAC), a deaminated analog of the thyroid hormone L-thyroxine (T4), has emerged as a promising anti-angiogenic agent. TETRAC exerts its effects by binding to the thyroid hormone receptor on integrin αvβ3 on the cell surface of endothelial and tumor cells, thereby inhibiting pro-angiogenic signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing the CAM assay to assess the anti-angiogenic potential of TETRAC.
Mechanism of Action of TETRAC in Angiogenesis
TETRAC's anti-angiogenic activity is primarily mediated through its interaction with the cell surface receptor integrin αvβ3. This integrin is a key player in cell-cell and cell-matrix interactions and is highly expressed on proliferating endothelial cells and various tumor cells. Thyroid hormones (T3 and T4) can promote angiogenesis by binding to this integrin receptor. TETRAC acts as an antagonist at this site, blocking the pro-angiogenic actions of thyroid hormones and also exhibiting agonist-independent anti-angiogenic effects.[1]
The binding of TETRAC to integrin αvβ3 disrupts the crosstalk between this integrin and adjacent growth factor receptors, such as the receptors for Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[2] This interference leads to the downregulation of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.
Key molecular events following TETRAC treatment include:
-
Reduced transcription of pro-angiogenic factors: TETRAC has been shown to decrease the expression of VEGF, FGF2, and their receptors.[1]
-
Inhibition of Matrix Metalloproteinases (MMPs): TETRAC can inhibit the activity of MMPs, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.
-
Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs): Concurrently, TETRAC can increase the expression of TIMPs, further shifting the balance towards an anti-angiogenic state.
-
Modulation of Angiopoietins: TETRAC has been observed to decrease the abundance of angiopoietin-2 mRNA, a factor involved in vascular destabilization and remodeling.[2]
Data Presentation
Disclaimer: The following data is illustrative and intended to represent the expected dose-dependent anti-angiogenic effect of TETRAC in a CAM assay. Actual experimental results may vary.
| Treatment Group | Concentration (µM) | Mean Vessel Branch Points (± SEM) | Inhibition of Angiogenesis (%) | Mean Vessel Length (mm ± SEM) |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 125 ± 8 | 0 | 2.5 ± 0.2 |
| TETRAC | 0.1 | 98 ± 7 | 21.6 | 2.1 ± 0.18 |
| TETRAC | 1.0 | 60 ± 5 | 52.0 | 1.3 ± 0.15 |
| TETRAC | 10.0 | 35 ± 4 | 72.0 | 0.8 ± 0.11 |
| Positive Control (e.g., Suramin) | 20 | 45 ± 6 | 64.0 | 1.0 ± 0.13 |
Experimental Protocols
In Ovo CAM Assay for TETRAC
This protocol describes the in ovo method, where the embryo develops within the eggshell, providing a more natural environment.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)
-
Egg candler
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile scalpel or small scissors
-
Sterile forceps
-
Sterile filter paper discs (or other carriers like gelatin sponges)
-
TETRAC (this compound)
-
Vehicle for TETRAC (e.g., Dimethyl sulfoxide (B87167) - DMSO, followed by dilution in PBS)
-
Positive control for anti-angiogenesis (e.g., Suramin)
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation:
-
Obtain fertilized chicken eggs and incubate them in a horizontal position at 37.5°C with 60-70% humidity.
-
Rotate the eggs 3-5 times daily for the first 8 days of incubation.
-
-
Preparation of TETRAC and Control Solutions:
-
Prepare a stock solution of TETRAC in a suitable solvent like DMSO.
-
Prepare serial dilutions of TETRAC in sterile PBS to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid toxicity.
-
Prepare the vehicle control (e.g., 0.1% DMSO in PBS) and the positive control solution.
-
-
Windowing the Egg (Day 9 of Incubation):
-
Candle the eggs to identify the location of the embryo and major blood vessels.
-
Disinfect the eggshell with 70% ethanol.
-
Carefully create a small window (approx. 1 cm²) in the eggshell over a well-vascularized area of the CAM, avoiding damage to the underlying membrane.
-
Remove the piece of shell to expose the CAM.
-
-
Application of TETRAC:
-
Sterilize filter paper discs and allow them to dry.
-
Apply a small volume (e.g., 10 µL) of the TETRAC solution, vehicle control, or positive control onto the filter paper discs.
-
Carefully place the saturated discs onto the CAM in the center of the windowed area.
-
-
Incubation and Observation:
-
Seal the window with sterile adhesive tape.
-
Return the eggs to the incubator and incubate for 48-72 hours.
-
After the incubation period, re-open the window and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the filter paper disc for each egg.
-
-
Data Quantification:
-
Use image analysis software to quantify the anti-angiogenic effect. Common parameters to measure include:
-
Number of vessel branch points: Count the number of points where a blood vessel divides into two or more smaller vessels within a defined area around the disc.
-
Total vessel length: Measure the cumulative length of all blood vessels within the defined area.
-
Vessel density: Calculate the percentage of the area occupied by blood vessels.
-
-
The percentage of inhibition of angiogenesis can be calculated using the following formula: % Inhibition = [1 - (T/C)] x 100 where T is the mean value of the parameter in the treated group, and C is the mean value in the vehicle control group.
-
Mandatory Visualizations
Caption: Experimental Workflow for the In Ovo CAM Assay with TETRAC.
Caption: Simplified Signaling Pathway of TETRAC's Anti-Angiogenic Action.
References
Application Notes and Protocols: Preparation of Tetraiodothyroacetic Acid (TETRAC) Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodothyroacetic acid (TETRAC), a deaminated analog of the thyroid hormone L-thyroxine (T4), has emerged as a promising therapeutic agent, particularly in oncology. Its mechanism of action involves antagonizing the pro-proliferative and pro-angiogenic effects of thyroid hormones at the cell surface receptor on integrin αvβ3.[1] To enhance its therapeutic efficacy and targetability, TETRAC has been formulated into nanoparticles. These nanoparticle formulations restrict the action of TETRAC to the cell surface, preventing potential nuclear effects and offering a novel approach for targeted drug delivery.[2][3]
This document provides detailed application notes and protocols for the preparation and characterization of TETRAC-conjugated poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of TETRAC-PLGA Nanoparticles
| Parameter | Value | Reference |
| Average Particle Size (Diameter) | ~200 nm | [2] |
| Method of Size Measurement | Dynamic Light Scattering (DLS) | [2] |
| Morphology | Spherical | [2] |
| Method of Morphology Assessment | Transmission Electron Microscopy (TEM) | [2] |
Table 2: In Vitro and In Vivo Efficacy of TETRAC and TETRAC-PLGA Nanoparticles
| Model System | Treatment | Outcome | Reference |
| Doxorubicin-resistant MCF7 breast cancer cells | TETRAC-PLGA-NPs | 100% inhibition of angiogenesis | [2][4] |
| Doxorubicin-resistant MCF7 breast cancer cells | Free TETRAC | 60% inhibition of angiogenesis | [4] |
| Human renal cell carcinoma xenografts | TETRAC and TETRAC NP | Significant reduction in tumor size | |
| Human medullary thyroid carcinoma xenografts | TETRAC and TETRAC NP | 65-80% reduction of tumor mass | [3] |
| Human follicular thyroid cell carcinoma xenografts | TETRAC and TETRAC NP | Progressive reduction in tumor volume | [5] |
| Human non-small cell lung cancer xenografts | TETRAC and TETRAC-NP | Significant suppression of tumor growth and angiogenesis | [6] |
Experimental Protocols
Protocol 1: Synthesis of TETRAC-Conjugated PLGA Nanoparticles
This protocol is based on the single emulsion solvent diffusion method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyvinyl alcohol (PVA)
-
Phosphate-buffered saline (PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Epoxy-activated TETRAC
-
Dialysis membrane (10-12 kDa cutoff)
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Formation of PLGA Nanoparticles:
-
Dissolve 40 mg of PLGA in 1 ml of DMSO.
-
Add the PLGA solution to 20 ml of a 1% aqueous solution of PVA while stirring constantly.
-
Continue stirring for approximately 12 hours at room temperature to allow for nanoparticle formation.
-
Dialyze the nanoparticle suspension for 6 hours using a 10-12 kDa cutoff dialysis membrane against deionized water to remove impurities and the organic solvent.
-
-
Amino-functionalization of PLGA Nanoparticles:
-
To 18 ml of the void PLGA nanoparticle solution, add 2 ml of 10x PBS buffer.
-
Add 500 μl of EDC solution (180 mg/ml in 10x PBS) and stir the mixture for about 1 hour.[3]
-
Add 500 μl of ethylenediamine solution (280 mg/ml in 10x PBS) and continue stirring for at least 24 hours.[3]
-
Dialyze the solution for 10-12 hours using a 10-12 kDa cutoff membrane to remove unreacted materials.[3]
-
-
Conjugation of TETRAC to Amino-functionalized Nanoparticles:
-
Prepare a stock solution of epoxy-activated TETRAC in anhydrous DMSO (5 mg/ml).[3]
-
Add 100 μl of the activated TETRAC solution to 10 ml of the amino-functionalized PLGA nanoparticle suspension.[3]
-
Stir the mixture for at least 24 hours.[3]
-
Purify the final TETRAC-conjugated PLGA nanoparticles by dialysis for at least 12 hours using a 12 kDa cutoff membrane.
-
Lyophilize the purified nanoparticle suspension to obtain a powder.
-
Reconstitute the lyophilized nanoparticles in PBS for experimental use.
-
Protocol 2: Characterization of Nanoparticle Size and Morphology
1. Dynamic Light Scattering (DLS) for Particle Size Analysis:
-
Reconstitute the lyophilized TETRAC-PLGA nanoparticles in an appropriate buffer (e.g., PBS).
-
Dilute the nanoparticle suspension to a suitable concentration to avoid multiple scattering effects.
-
Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and size distribution of the nanoparticles.[2]
2. Transmission Electron Microscopy (TEM) for Morphological Analysis:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary to enhance contrast.
-
Image the grid using a transmission electron microscope to visualize the morphology and size of the nanoparticles.[2]
Protocol 3: In Vitro Cellular Uptake Study
This protocol uses confocal microscopy to visualize the cellular localization of fluorescently labeled nanoparticles.
Materials:
-
Cy3-labeled TETRAC-PLGA nanoparticles
-
Cancer cell line of interest (e.g., Doxorubicin-resistant MCF7 cells)[2]
-
Cell culture medium and supplements
-
35-mm culture plates
-
Phosphate-buffered saline (PBS)
-
1% Formaldehyde (B43269) solution
-
Confocal microscope
Procedure:
-
Seed the cancer cells in 35-mm culture plates and allow them to adhere overnight.
-
Add Cy3-labeled TETRAC-PLGA nanoparticles to the cell culture medium at the desired concentration.[2]
-
Incubate the cells with the nanoparticles for 3 hours at 37°C in a 5% CO2 incubator.[2]
-
After incubation, wash the cells several times with sterile PBS to remove non-internalized nanoparticles.[2]
-
Fix the cells with a 1% formaldehyde solution.[2]
-
Image the cells using a confocal microscope to observe the subcellular localization of the nanoparticles.[2] It is expected that the nanoparticles will be restricted to the cell membrane and cytosol, and not enter the nucleus.[2]
Mandatory Visualizations
Signaling Pathway of TETRAC at the Cell Surface
Caption: TETRAC nanoparticle blocks T4 binding to integrin αvβ3.
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for TETRAC-PLGA nanoparticle synthesis.
Logical Relationship of TETRAC's Anti-Cancer Effects
Caption: TETRAC's mechanism of anti-cancer activity.
References
- 1. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 2. This compound-conjugated PLGA nanoparticles: a nanomedicine approach to treat drug-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 4. This compound-conjugated PLGA nanoparticles: a nanomedicine approach to treat drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and this compound nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: Application Notes and Protocols for TETRAC Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodothyroacetic acid (TETRAC), a deaminated analogue of the thyroid hormone L-thyroxine, has emerged as a promising anti-cancer agent. Its primary mechanism of action involves binding to the integrin αvβ3 receptor on the surface of cancer cells, thereby inhibiting proliferative signaling pathways and angiogenesis.[1][2][3] However, the clinical translation of TETRAC has been hindered by its suboptimal pharmacokinetic properties. To overcome these limitations, various drug delivery systems have been developed to enhance its targeted delivery, bioavailability, and therapeutic efficacy. This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of TETRAC-based drug delivery systems in cancer research, with a focus on liposomal and polymeric nanoparticle formulations.
Data Presentation: A Comparative Overview of TETRAC Drug Delivery Systems
The following tables summarize key quantitative data from preclinical studies on different TETRAC and tetracycline (B611298) analogue-loaded nanoparticle formulations. This data is essential for comparing the physicochemical properties and in vitro/in vivo efficacy of various delivery platforms.
Table 1: Physicochemical Characterization of TETRAC and Analogue-Loaded Nanoparticles
| Delivery System | Drug Loaded | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan-coated PLGA Nanoparticles | SN38 (with TETRAC targeting) | 174.23 ± 6.12 | Not Reported | Not Reported | 4.45 ± 0.31 | 73.16 ± 11.15 | [4] |
| Stealth Liposomes | Tetrandrine | 65.57 ± 1.60 | 0.14 ± 0.05 | -0.61 ± 0.10 | 4.82 ± 0.06 | 87.20 ± 1.30 | [5] |
| Methionine-Coated NiFe2O4 Nanoparticles | Tetracycline | Not Reported | Not Reported | Not Reported | 0.27 mg/L of nanoparticles | Not Reported | [6] |
| Nanoliposomes | Tetracycline Hydrochloride | 75 | Not Reported | +17 | Not Reported | 45 | [7] |
| Nanotransfersomes | Tetracycline Hydrochloride | 78 | Not Reported | +7 | Not Reported | 55 | [7] |
| Targeted PEGylated Liposomes | Cisplatin (with OX26 targeting) | 157 ± 8 | Not Reported | Not Reported | Not Reported | 24 ± 1.22 | [8] |
Table 2: In Vivo Efficacy of TETRAC and Analogue-Loaded Nanoparticles
| Cancer Model | Delivery System | Treatment | Tumor Growth Inhibition | Survival Benefit | Reference |
| Human Renal Cell Carcinoma Xenograft | TETRAC-PLGA Nanoparticles | Daily administration for 20 days | Significant reduction in tumor volume (p<0.01) | Not Reported | [9] |
| Kaposi's Sarcoma Xenograft | Cyclic NGR Peptide-Daunorubicin Conjugate 1 | Not Specified | 37.7% reduction in tumor volume | Not Reported | [4] |
| Kaposi's Sarcoma Xenograft | Cyclic NGR Peptide-Daunorubicin Conjugate 2 | Not Specified | 24.8% reduction in tumor volume | Not Reported | [4] |
| Orthotopic Glioblastoma Mouse Model | Menthol-modified Liposomal Paclitaxel | Not Specified | ~66% reduction in tumor volume | Median survival extended from 22 to 36 days | [10] |
| Intracranial GL261 Glioma Mouse Model | Liposomal siPD-L1 | Intracranial administration | ~45% reduction in tumor volume | Not Reported | [10] |
| Brain Tumor-Bearing Rats | OX26-Targeted Liposomal Cisplatin | Not Specified | Not Reported | 1.7-fold increase in Mean Survival Time vs. non-targeted liposomes | [8] |
| Orthotopic 4T1 Breast Cancer Mouse Model | SHK/PTX-loaded Nanoparticles | Not Specified | 80% | Not Reported | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of TETRAC drug delivery systems.
Protocol 1: Preparation of TETRAC-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of TETRAC-loaded liposomes using the thin-film hydration method followed by extrusion for size homogenization.
Materials:
-
TETRAC
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve TETRAC, DSPC, cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.[9]
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 65°C for DSPC-containing formulations) to form a thin, uniform lipid film on the inner surface of the flask.[2][3]
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Sonication:
-
Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the liposomes.
-
-
Extrusion:
-
Load the MLV suspension into a liposome extruder pre-heated to a temperature above the lipid transition temperature.
-
Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane to produce unilamellar liposomes of a defined size.[9]
-
-
Purification and Storage:
-
Remove unencapsulated TETRAC by dialysis or size exclusion chromatography.
-
Store the final liposomal suspension at 4°C.
-
Protocol 2: Preparation of TETRAC-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This protocol details the synthesis of TETRAC-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the single emulsion-solvent evaporation technique.[7][13]
Materials:
-
TETRAC
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and TETRAC in an organic solvent (e.g., DCM).[13]
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (power and duration) should be optimized to achieve the desired particle size.[14]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[7]
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of TETRAC formulations against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma)
-
Complete cell culture medium
-
96-well plates
-
TETRAC-loaded nanoparticles, free TETRAC, and empty nanoparticles (as controls)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the TETRAC formulations, free TETRAC, and empty nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of TETRAC formulations in an orthotopic pancreatic cancer mouse model.[15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., Pan02, MIA PaCa-2) suspended in Matrigel
-
Surgical instruments
-
Anesthesia
-
TETRAC formulations and vehicle control
-
Calipers for tumor measurement or in vivo imaging system
Procedure:
-
Orthotopic Tumor Implantation:
-
Treatment:
-
Once tumors are established (palpable or detectable by imaging), randomize the mice into treatment and control groups.
-
Administer the TETRAC formulations and vehicle control via the desired route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers or a non-invasive imaging modality (e.g., bioluminescence or fluorescence imaging if using engineered cell lines).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, Western blot).
-
Plot tumor growth curves and survival curves to evaluate the efficacy of the treatments.
-
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways following treatment with TETRAC formulations.[17][18]
Materials:
-
Treated and untreated cancer cells or tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissue in protein lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to TETRAC drug delivery systems in cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Orthotopic Injection of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Glioblastoma Therapy Using Targeted Liposomal Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Liposomes and Extracellular Vesicles as Distinct Paths Toward Precision Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for TETRAC Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tetraiodothyroacetic acid (TETRAC), a deaminated analog of L-thyroxine, in cell culture experiments. TETRAC is a non-genomic antagonist of thyroid hormone action at the cell surface receptor on integrin αvβ3. It has demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic properties in various cancer cell lines, making it a compound of interest for cancer research and drug development.
Mechanism of Action
TETRAC exerts its effects primarily by binding to the thyroid hormone receptor on the plasma membrane integrin αvβ3.[1] This integrin is often overexpressed in cancer cells and proliferating endothelial cells. By binding to this receptor, TETRAC can:
-
Antagonize Thyroid Hormone: Block the pro-proliferative and pro-angiogenic effects of thyroid hormones (T4 and T3).[1]
-
Induce Anti-Cancer Effects Independently: Initiate signaling cascades that lead to the inhibition of cancer cell proliferation and angiogenesis, even in the absence of thyroid hormone.[1]
-
Modulate Key Signaling Pathways: Inhibit downstream signaling pathways crucial for cancer cell survival and growth, such as the MAPK/ERK and PI3K/AKT pathways.
Quantitative Data Summary
The anti-proliferative efficacy of TETRAC and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric to quantify this efficacy.
| Cell Line | Cancer Type | Compound | IC50 Value (nM) | Treatment Duration | Reference |
| U87-luc | Glioblastoma | Mono-triazole TETRAC derivative (Cpd 1) | 0.14 | Not Specified | [2] |
| U87-luc | Glioblastoma | Bis-triazole TETRAC derivative (Cpd 2) | 0.23 | Not Specified | [2] |
| U87-luc | Glioblastoma | Bis-triazole TETRAC derivative (Cpd 3) | 0.36 | Not Specified | [2] |
| TTR-FITC Assay | Not Applicable | Mono-triazole TETRAC derivative (Cpd 1) | 5.5 | Not Applicable | [2] |
| TTR-FITC Assay | Not Applicable | Bis-triazole TETRAC derivative (Cpd 2) | 5.6 | Not Applicable | [2] |
| TTR-FITC Assay | Not Applicable | Bis-triazole TETRAC derivative (Cpd 3) | 4.8 | Not Applicable | [2] |
Note: The IC50 values for the TETRAC derivatives in the glioblastoma cell lines were determined through an integrin-ligand binding assay, indicating high affinity for the αvβ3 integrin.[2] The TTR-FITC assay measured competitive binding to transthyretin.[2]
Experimental Protocols
Preparation of TETRAC Stock Solution
Materials:
-
This compound (TETRAC) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a stock solution of TETRAC in anhydrous DMSO. For example, a 5 mg/mL stock solution can be prepared.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Culture and TETRAC Treatment
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
TETRAC stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in the appropriate complete growth medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and resume growth for 24 hours before treatment.
-
Prepare working concentrations of TETRAC by diluting the stock solution in fresh culture medium. A typical concentration range for initial experiments is 10⁻⁹ M to 10⁻⁵ M.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of TETRAC or vehicle control (medium with the same concentration of DMSO used for the highest TETRAC concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
TETRAC-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Following TETRAC treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
TETRAC-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Gene Expression Analysis (RT-qPCR)
This protocol provides a general framework for analyzing changes in gene expression following TETRAC treatment.
Materials:
-
TETRAC-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or probe-based qPCR master mix
-
Primers for target genes (e.g., CCND1, c-Myc, CASP2, THBS1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.
Materials:
-
TETRAC-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TETRAC signaling pathway.
Caption: General experimental workflow for TETRAC treatment.
References
- 1. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole this compound Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of TETRAC in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodothyroacetic acid (TETRAC) is a deaminated analog of the thyroid hormone L-thyroxine (T4). It has emerged as a promising agent in cancer research due to its ability to antagonize the pro-proliferative and pro-angiogenic actions of thyroid hormones at the cell surface receptor on integrin αvβ3.[1][2] This receptor is often overexpressed on cancer cells, including various breast cancer subtypes, and proliferating endothelial cells, making it an attractive target for anti-cancer therapies. TETRAC and its derivatives have been shown to inhibit breast cancer cell proliferation, induce apoptosis, and suppress angiogenesis, highlighting their therapeutic potential.
These application notes provide a summary of the effects of TETRAC on breast cancer cell lines, detailed protocols for key in vitro assays, and a schematic representation of the signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effects of TETRAC and its derivatives on breast cancer cell lines.
Table 1: Cytotoxicity of TETRAC Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |
| Tetrandrine Citrate | MCF-7 | MTT | 21.76 µM | Not Specified | [3] |
| Tetrandrine Citrate | MDA-MB-231 | MTT | 8.76 µM | Not Specified | [3] |
| JWB1 (3) | MDA-MB-231 | Not Specified | 2.94 µg/mL | 24 h | [4] |
| Compound 31 | MDA-MB-231 | Not Specified | 4.2 µM | Not Specified | [1] |
| Compound 31 | MCF-7 | Not Specified | 2.4 µM | Not Specified | [1] |
| Compound 11 | T-47D | MTT | 2.20 ± 1.5 µM | Not Specified | [1] |
| Compound 11 | MCF-7 | MTT | 3.03 ± 1.5 µM | Not Specified | [1] |
| Compound 11 | MDA-MB-231 | MTT | 11.90 ± 2.6 µM | Not Specified | [1] |
Table 2: Effects of TETRAC and its Derivatives on Key Protein Expression and Cellular Processes
| Compound/Treatment | Cell Line | Effect | Method | Quantitative Change | Reference |
| TETRAC (nanoparticulate) | MDA-MB-231 | Suppressed cell proliferation | Cell Count | Fully suppressed proliferation | Not Specified |
| Unmodified TETRAC | MDA-MB-231 | Reduced cell proliferation | Cell Count | >30% reduction | Not Specified |
| CMT-308 | MCF-7, MDA-MB-435s | Reduced secreted VEGF | Not Specified | Dose-dependent reduction | [2] |
| VP-16 and 4HC | MCF-7, MDA-MB-435S, MDA-MB-A231 | Increased BAX protein levels | Western Blot | Higher than single agents | [5] |
| VP-16 and 4HC | MCF-7, MDA-MB-435S, MDA-MB-A231 | Reduced BCL-2 expression | Western Blot | Not Specified | [5] |
| JWB1 (3) | MDA-MB-231 | Induced early apoptosis | Apoptosis Assay | 45.65% vs. 2.95% in controls | [4] |
Mandatory Visualization
Signaling Pathways
Caption: TETRAC Signaling Pathway in Breast Cancer Cells.
Experimental Workflows
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caption: Workflow for In Vitro Angiogenesis (Tube Formation) Assay.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of TETRAC on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TETRAC stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
TETRAC Treatment: Prepare serial dilutions of TETRAC in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the TETRAC dilutions. Include a vehicle control (medium with the same concentration of solvent used for TETRAC).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the TETRAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by TETRAC.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
TETRAC
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TETRAC (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of TETRAC to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Breast cancer cell lines
-
TETRAC
-
96-well tissue culture plates
-
Matrigel or other basement membrane matrix
-
Calcein AM (optional, for fluorescence imaging)
Protocol:
-
Preparation of Conditioned Medium:
-
Culture breast cancer cells to near confluence.
-
Treat the cells with various concentrations of TETRAC in serum-free medium for 24-48 hours.
-
Collect the conditioned medium (CM) and centrifuge to remove cell debris.
-
-
Coating the Plate: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Seeding HUVECs: Harvest HUVECs and resuspend them in the prepared conditioned medium at a density of 1-2 x 10^5 cells/mL.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Incubate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of multiple fields for each condition.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Optionally, cells can be stained with Calcein AM for fluorescent visualization of the tubes.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, TETRAC concentrations, and incubation times for their specific breast cancer cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemically modified tetracyclines inhibit VEGF secretion by breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetraiodothyroacetic Acid (TETRAC) Experiments
Introduction
Tetraiodothyroacetic acid (TETRAC) is a naturally occurring, non-calorigenic analogue of the thyroid hormone T4. It primarily functions as an antagonist at the plasma membrane receptor integrin αvβ3, blocking the pro-angiogenic and pro-proliferative actions of thyroid hormones (T4 and T3).[1] This unique mechanism of action makes TETRAC a promising candidate for investigation in oncology and other diseases where angiogenesis is a critical factor. These application notes provide detailed methodological considerations and protocols for researchers, scientists, and drug development professionals studying the effects of TETRAC.
TETRAC Signaling Pathway
TETRAC exerts its biological effects by binding to the thyroid hormone receptor on integrin αvβ3, which is predominantly expressed on tumor cells and proliferating endothelial cells.[1] This binding event blocks the downstream signaling typically initiated by T4 and T3, leading to the inhibition of angiogenesis and tumor cell proliferation. The pathway involves the modulation of key pro-angiogenic factors and signaling cascades.
Caption: TETRAC blocks thyroid hormone binding to integrin αvβ3.
Key Experimental Protocols
The following protocols are fundamental for evaluating the anti-angiogenic and anti-proliferative effects of TETRAC in vitro.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of TETRAC on the metabolic activity of endothelial cells (e.g., HUVECs), which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium (EGM-2). Incubate for 24 hours at 37°C, 5% CO₂.
-
Starvation: Replace the medium with a basal medium (EBM-2) containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of TETRAC in the basal medium. It is crucial to include appropriate controls:
-
Vehicle Control (e.g., DMSO).
-
Positive Control (e.g., T4 hormone to stimulate proliferation).
-
TETRAC + T4 to test antagonism.
-
Untreated Control.
-
-
Incubation: Add the treatments to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of TETRAC that inhibits 50% of cell proliferation).
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control | 0 | 1.25 | 0.08 | 100 |
| T4 Hormone | 0.1 | 1.82 | 0.11 | 145.6 |
| TETRAC | 1 | 1.10 | 0.07 | 88.0 |
| TETRAC | 10 | 0.75 | 0.05 | 60.0 |
| TETRAC | 50 | 0.41 | 0.04 | 32.8 |
| T4 + TETRAC (10 µM) | 0.1 + 10 | 0.85 | 0.06 | 68.0 |
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of TETRAC on the directional migration of endothelial cells, a key process in angiogenesis.
Methodology:
-
Monolayer Culture: Seed HUVECs in a 24-well plate and grow to 90-100% confluence.
-
Scratch Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing different concentrations of TETRAC, T4, and appropriate controls.
-
Imaging: Capture images of the scratch at time 0 and after 12-24 hours of incubation using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure or migration rate.
Data Presentation:
| Treatment Group | Concentration (µM) | Initial Wound Width (µm) | Final Wound Width (µm) | % Wound Closure |
| Vehicle Control | 0 | 510 | 230 | 54.9 |
| T4 Hormone | 0.1 | 505 | 115 | 77.2 |
| TETRAC | 10 | 515 | 350 | 32.0 |
| T4 + TETRAC (10 µM) | 0.1 + 10 | 508 | 310 | 39.0 |
Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, which mimics the final step of angiogenesis.
Methodology:
-
Matrix Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) onto the polymerized matrix.
-
Treatment: Add treatments (TETRAC, T4, controls) to the cell suspension immediately before or after seeding.
-
Incubation: Incubate for 4-18 hours at 37°C. The formation of tube-like structures should be monitored periodically.
-
Imaging & Analysis: Capture images using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (pixels) | Number of Nodes | Number of Branches |
| Vehicle Control | 0 | 15,400 | 85 | 110 |
| T4 Hormone | 0.1 | 22,100 | 120 | 165 |
| TETRAC | 10 | 6,200 | 30 | 40 |
| T4 + TETRAC (10 µM) | 0.1 + 10 | 7,800 | 42 | 55 |
General Experimental Workflow
A typical workflow for investigating TETRAC involves a series of in vitro assays to establish its mechanism and efficacy before proceeding to more complex models.
Caption: Standard workflow for preclinical evaluation of TETRAC.
Methodological Considerations
-
Compound Solubility and Stability: TETRAC is light-sensitive and should be stored protected from light.[2] Prepare stock solutions in a suitable solvent like DMSO and make fresh dilutions for each experiment.
-
Cell Line Selection: The primary target of TETRAC is integrin αvβ3. Ensure that the chosen cell lines (both endothelial and tumor) express this receptor. Expression levels can be confirmed via flow cytometry or Western blotting.
-
Appropriate Controls: Always include a vehicle control to account for any effects of the solvent. A positive control (e.g., T4 or VEGF) is essential to ensure the assay system is responsive.
-
Concentration Range: Determine the optimal concentration range for TETRAC through initial dose-response experiments. The concentrations used should be relevant to potential physiological or therapeutic levels.
-
Data Integrity: Perform experiments in triplicate and repeat them at least three independent times to ensure reproducibility. Statistical analysis should be applied to determine the significance of the observed effects.
References
Application Notes and Protocols for Studying Thyroid Hormone Receptor Signaling with TETRAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), exert their physiological effects through both genomic and nongenomic pathways. The classical genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), leading to the regulation of gene expression. However, a growing body of evidence highlights the importance of nongenomic actions initiated at a cell surface receptor on the plasma membrane integrin αvβ3. Tetraiodothyroacetic acid (TETRAC), a deaminated derivative of T4, is a valuable tool for specifically studying these nongenomic pathways. TETRAC acts as an antagonist at the thyroid hormone binding site on integrin αvβ3, thereby inhibiting the downstream signaling cascades initiated by T4 and T3 at this receptor. These application notes provide detailed protocols for utilizing TETRAC to investigate thyroid hormone receptor signaling, with a focus on its anti-angiogenic and anti-proliferative effects.
Mechanism of Action
TETRAC competitively inhibits the binding of T4 and T3 to the S2 site on the extracellular domain of integrin αvβ3. This integrin is highly expressed on tumor cells and activated endothelial cells. The binding of thyroid hormone to this receptor typically initiates a cascade of intracellular events, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which promotes cell proliferation and angiogenesis. By blocking this initial binding step, TETRAC effectively abrogates these downstream effects. Furthermore, TETRAC has been shown to exert effects independent of thyroid hormone antagonism, such as modulating the expression of genes involved in angiogenesis and apoptosis.
Signaling Pathway of Thyroid Hormone at Integrin αvβ3 and Inhibition by TETRAC
Caption: Thyroid hormone binding to integrin αvβ3 activates downstream signaling, which is blocked by TETRAC.
Quantitative Data Summary
The following tables summarize the quantitative effects of TETRAC observed in various experimental models. These values can serve as a reference for designing and interpreting experiments.
Table 1: Inhibition of Angiogenesis by TETRAC
| Assay | Model System | Stimulant | TETRAC Concentration | Observed Inhibition | Reference |
| Endothelial Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMEC) | VEGF or FGF2 (1-2 µg/ml) | 1-10 µM | >50% reduction in tube formation | [1] |
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | VEGF or FGF2 (1-2 µg/ml) | 1-10 µM | >50% inhibition of new blood vessel formation | [1] |
| Mouse Matrigel Plug | Nude Mice | VEGF or FGF2 | 10 µg in matrigel | >50% reduction in angiogenesis | [1] |
| Retinal Angiogenesis | Mouse Oxygen-Induced Retinopathy (OIR) Model | Hypoxia | Intravitreal or Intraperitoneal Injection | Significant inhibition of retinal neovascularization | [2] |
Table 2: Effects of TETRAC on Cell Proliferation and Migration
| Assay | Cell Line | Treatment | TETRAC Concentration | Effect | Reference |
| Cell Proliferation | Fetal Cardiac Myocytes | T3 | 1.5-100 nM | Inhibition of proliferation | [3] |
| Cell Migration (Wound Healing) | Human Gingival Fibroblasts | - | 10-20 µg/ml | Increased wound closure rate | [4] |
| Cell Migration (Transwell) | Mesenchymal Stem Cells | Hepatocellular Carcinoma Conditioned Medium | Not specified | Almost complete elimination of MSC recruitment | [5] |
Table 3: Molecular Effects of TETRAC
| Assay | Cell Line/Model | Treatment | TETRAC Concentration | Effect on Gene/Protein Expression | Reference |
| RT-PCR | HDMEC | VEGF | 1-3 µM | Decreased Angiopoietin-2 mRNA | [1] |
| Western Blot | Human Retinal Endothelial Cells | VEGF or EPO | Not specified | Inhibition of ERK1/2 phosphorylation | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of TETRAC on thyroid hormone receptor signaling.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of TETRAC on the viability and proliferation of cells.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay after TETRAC treatment.
Materials:
-
Cells of interest (e.g., endothelial cells, cancer cell lines)
-
Complete culture medium
-
TETRAC stock solution (dissolved in DMSO or appropriate solvent)
-
Thyroid hormone (T4 or T3) stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TETRAC and/or thyroid hormone in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the treatment solutions. Include appropriate controls (vehicle control, thyroid hormone alone, TETRAC alone).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of TETRAC.
Experimental Workflow: Endothelial Tube Formation Assay
Caption: Workflow for the in vitro endothelial tube formation assay to assess angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
96-well tissue culture plates
-
TETRAC stock solution
-
VEGF (Vascular Endothelial Growth Factor) or other pro-angiogenic factors
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare treatment solutions containing TETRAC and/or VEGF in basal medium.
-
Add 100 µL of the cell suspension containing the respective treatments to each Matrigel-coated well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the rate of collective cell migration, which is crucial for processes like wound healing and cancer metastasis.
Experimental Workflow: Wound Healing (Scratch) Assay
Caption: Workflow for the wound healing assay to assess cell migration.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
TETRAC stock solution
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentrations of TETRAC and/or other treatments.
-
Immediately capture images of the scratch at multiple defined locations (time 0).
-
Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine the effect of TETRAC on the activation of the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK1/2.
Experimental Workflow: Western Blot for p-ERK1/2
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
Materials:
-
Cells of interest
-
TETRAC and thyroid hormone solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat the cells with TETRAC for a specified time, followed by stimulation with thyroid hormone for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
RT-PCR for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of genes involved in angiogenesis or other relevant pathways following treatment with TETRAC.
Experimental Workflow: RT-PCR for Gene Expression
Caption: Workflow for analyzing gene expression changes using RT-PCR.
Materials:
-
Cells of interest
-
TETRAC solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest (e.g., Angiopoietin-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat cells with TETRAC for the desired time.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in TETRAC-treated samples relative to the control.
Conclusion
TETRAC is a powerful and specific tool for dissecting the nongenomic actions of thyroid hormones mediated by the integrin αvβ3 receptor. The protocols provided here offer a comprehensive framework for investigating the effects of TETRAC on key cellular processes such as proliferation, angiogenesis, and migration, as well as the underlying molecular signaling pathways. By employing these methods, researchers can gain valuable insights into the role of the thyroid hormone-integrin αvβ3 axis in health and disease, and explore the therapeutic potential of targeting this pathway.
References
- 1. This compound, a small molecule integrin ligand, blocks angiogenesis induced by vascular endothelial growth factor and basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pathological retinal angiogenesis by the integrin αvβ3 antagonist this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone inhibits proliferation of fetal cardiac myocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid hormones and tetrac: new regulators of tumour stroma formation via integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Imaging of TETRAC Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraiodothyroacetic acid (TETRAC) is a deaminated analog of the thyroid hormone L-thyroxine (T₄) that has demonstrated significant anti-cancer and anti-angiogenic properties.[1] Unlike thyroid hormones, which can promote tumor cell proliferation, TETRAC antagonizes these effects. Its primary mechanism of action is initiated at a specific thyroid hormone receptor on the plasma membrane integrin αvβ3.[2][3][4] This integrin is often overexpressed on cancer cells and activated endothelial cells, making TETRAC a promising candidate for targeted cancer therapy.
Visualizing the whole-body distribution, tumor accumulation, and clearance of TETRAC in real-time is crucial for optimizing its therapeutic potential. In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), provide non-invasive, quantitative methods to track radiolabeled TETRAC.[5][6] This application note details the underlying signaling pathways, protocols for radiolabeling and imaging, and expected biodistribution of TETRAC for preclinical research.
Principle: TETRAC and the Integrin αvβ3 Signaling Pathway
TETRAC exerts its effects by binding to the thyroid hormone receptor on integrin αvβ3.[2][7] This interaction blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones (T₄ and T₃).[2][3] Furthermore, TETRAC can independently modulate the expression of genes related to apoptosis, angiogenesis, and cell survival.[2][4] By targeting integrin αvβ3, TETRAC can inhibit downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK1/2) pathway, which is critical for cancer cell growth.[3]
Caption: TETRAC competitively blocks thyroid hormone binding to integrin αvβ3, inhibiting pro-tumorigenic signaling.
Experimental Protocols
Effective in vivo imaging of TETRAC requires robust protocols for radiolabeling, animal handling, and image acquisition. The following sections provide a general framework that can be adapted for specific radiotracers and imaging systems (e.g., SPECT or PET).[8][9][10]
Protocol: Radiolabeling of TETRAC with Iodine-125 (for SPECT)
This protocol describes a common method for radioiodination, suitable for preclinical SPECT imaging and biodistribution studies.
Materials:
-
TETRAC
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sephadex G-25 size-exclusion chromatography column
-
Reaction vials and shielding
Procedure:
-
Preparation: Prepare fresh solutions of Chloramine-T (1 mg/mL in PBS) and sodium metabisulfite (2 mg/mL in PBS). Equilibrate a Sephadex G-25 column with PBS.
-
Reaction: In a shielded vial, dissolve a small amount of TETRAC in a minimal volume of appropriate buffer. Add [¹²⁵I]NaI (e.g., 200 µCi).
-
Initiation: Initiate the iodination reaction by adding 50 µL of Chloramine-T solution. Allow the reaction to proceed for 2-3 minutes at room temperature with gentle mixing.[8]
-
Quenching: Stop the reaction by adding 100 µL of sodium metabisulfite solution.[8]
-
Purification: Purify the [¹²⁵I]TETRAC from free iodine by loading the reaction mixture onto the equilibrated Sephadex G-25 column. Elute with PBS and collect 0.5-1 mL fractions.
-
Quality Control: Identify the fractions containing the radiolabeled TETRAC using a gamma counter. Pool the active fractions and assess radiochemical purity using methods like radio-TLC or RP-HPLC. A purity of >95% is desirable.
Protocol: In Vivo SPECT/CT Imaging and Biodistribution
This protocol outlines the steps for imaging tumor-bearing mice and performing a terminal biodistribution study.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with human cancer xenografts)
-
Purified, sterile [¹²⁵I]TETRAC
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT/CT scanner
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[11]
-
Radiotracer Administration: Administer a known quantity of [¹²⁵I]TETRAC (e.g., 50-100 µCi) intravenously via the tail vein.
-
Imaging: At desired time points (e.g., 1, 4, 24, and 48 hours post-injection), position the anesthetized mouse in the SPECT/CT scanner.
-
Acquire a CT scan for anatomical co-registration.
-
Perform a SPECT scan using appropriate energy windows for Iodine-125.[11]
-
Reconstruct images to visualize TETRAC distribution.
-
-
Ex Vivo Biodistribution (Terminal Study):
-
At the final imaging time point, euthanize the mouse.
-
Dissect key organs and tissues (e.g., tumor, blood, liver, spleen, kidneys, muscle, heart, lungs, brain, thyroid).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter alongside a standard of the injected dose.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[8]
-
Caption: Workflow for radiolabeling TETRAC and performing in vivo imaging and biodistribution studies.
Data Presentation: Expected Biodistribution
Quantitative data from ex vivo biodistribution studies are critical for understanding the pharmacokinetics of TETRAC. While specific values will vary based on the animal model, tumor type, and radiolabel, general trends can be anticipated. Systemically administered agents often show initial high concentrations in clearance organs like the liver and kidneys.[12]
Table 1: Hypothetical Biodistribution of [¹²⁵I]TETRAC in a Xenograft Mouse Model (%ID/g)
| Tissue | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
| Blood | 5.5 ± 1.2 | 2.1 ± 0.5 | 0.3 ± 0.1 |
| Tumor | 3.0 ± 0.8 | 4.5 ± 1.1 | 3.5 ± 0.9 |
| Liver | 15.2 ± 3.5 | 10.1 ± 2.4 | 4.2 ± 1.3 |
| Spleen | 4.1 ± 1.0 | 3.5 ± 0.9 | 2.0 ± 0.6 |
| Kidneys | 12.5 ± 2.9 | 8.7 ± 2.0 | 2.5 ± 0.7 |
| Lungs | 3.8 ± 0.9 | 2.0 ± 0.4 | 0.8 ± 0.2 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.05 |
| Bone | 1.0 ± 0.3 | 1.2 ± 0.4 | 0.9 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Tumor-to-Background Ratios
| Ratio | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
| Tumor-to-Blood | 0.55 | 2.14 | 11.67 |
| Tumor-to-Muscle | 3.75 | 7.50 | 17.50 |
Ratios are calculated from the mean %ID/g values in Table 1.
Conclusion
In vivo imaging of radiolabeled TETRAC is an essential tool for preclinical drug development. It provides invaluable data on the pharmacokinetics, tumor-targeting efficiency, and off-target accumulation of this promising anti-cancer agent. The protocols and expected data trends presented in this note offer a foundation for researchers to design and execute robust imaging studies, ultimately accelerating the translation of TETRAC-based therapies from the laboratory to the clinic.
References
- 1. Novel function of the thyroid hormone analog this compound: a cancer chemosensitizing and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 3. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - ProQuest [proquest.com]
- 4. Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. Frontiers | Actions of Thyroid Hormones on Thyroid Cancers [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Biodistribution and Pharmacokinetics Study of GMP-Grade Exosomes Labeled with 89Zr Radioisotope in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraiodothyroacetic Acid (TETRAC) Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of tetraiodothyroacetic acid (TETRAC) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TETRAC in vitro?
A1: TETRAC primarily acts as an antagonist at the cell surface receptor for thyroid hormone on integrin αvβ3.[1][2] It competes with thyroid hormones, such as L-thyroxine (T4), for binding to this receptor, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and angiogenesis.[1][3] Additionally, TETRAC has actions at the receptor that are independent of thyroid hormone, including the modulation of angiogenesis and tumor cell metabolism.[1]
Q2: What is a typical starting concentration range for TETRAC in in vitro assays?
A2: The optimal concentration of TETRAC can vary depending on the cell line and the specific biological endpoint being measured. However, based on published studies, a common effective concentration range for its anti-proliferative effects is between 10⁻⁸ M and 10⁻⁶ M.[1] For radiosensitization studies, concentrations of 0.2 µM and 2.0 µM have been shown to be effective.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of TETRAC?
A3: Due to its low solubility in aqueous solutions, it is recommended to first prepare a high-concentration stock solution of TETRAC in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in your assay does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: I am not observing the expected anti-proliferative effect. What could be the reason?
A4: Several factors could contribute to a lack of effect. Firstly, verify the expression of integrin αvβ3 on your cell line, as it is the primary target of TETRAC.[1] Cell lines with low or absent expression may be less sensitive. Secondly, ensure the TETRAC has not degraded. Prepare fresh dilutions from a frozen stock for each experiment. Lastly, consider the possibility of deiodination of TETRAC by your cells, which could alter its activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of TETRAC in culture medium | - Low solubility of TETRAC in aqueous solutions. - High final concentration of the organic solvent (e.g., DMSO). | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in pre-warmed (37°C) culture medium. - Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent or no biological effect observed | - Degradation of TETRAC in the working solution. - Suboptimal concentration of TETRAC. - Low or no expression of integrin αvβ3 in the cell line. - Deiodination of TETRAC by cellular deiodinases.[5] | - Prepare fresh dilutions of TETRAC from a frozen stock for each experiment. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Verify the expression of integrin αvβ3 using techniques like flow cytometry or western blotting.[1] - Consider using cell lines with known integrin αvβ3 expression or measure the metabolic stability of TETRAC in your system. |
| High variability between replicate wells | - Uneven cell seeding. - Edge effects in the culture plate. - Inaccurate pipetting of TETRAC solutions. | - Ensure a single-cell suspension before seeding and mix gently. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Use calibrated pipettes and change tips between different concentrations. |
| Unexpected cellular toxicity at low concentrations | - Solvent toxicity. - Contamination of the TETRAC stock or culture medium. | - Run a vehicle control with the highest concentration of the solvent used to dissolve TETRAC. - Ensure sterility of all reagents and aseptic handling techniques. |
Data Presentation
Table 1: Effective Concentrations of TETRAC in Various In Vitro Studies
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HCT116 (Colorectal Cancer) | Anti-proliferation | 10⁻⁸ to 10⁻⁶ M | Inhibition of cell proliferation | [1] |
| HT-29 (Colorectal Cancer) | Anti-proliferation | Not specified, but more sensitive than HCT116 | Inhibition of cell proliferation | [6] |
| Retinal Endothelial Cells | Anti-angiogenesis | Not specified | Inhibition of VEGF and EPO-induced angiogenesis | [3] |
| TE.354.T (Basal Cell Carcinoma) | Radiosensitization | 0.2 µM and 2.0 µM | Sensitization of cells to X-irradiation | [4] |
| U87-luc (Glioblastoma) | Cell Proliferation | 1 to 100 µM | Dose-dependent decrease in cell viability | [7] |
| MDA-MB-231 (Breast Cancer) | Anti-proliferation | 10⁻⁷ M | Additive anti-proliferative effect with cetuximab | [8] |
| H1299 (Non-small cell lung cancer) | Anti-proliferation | Not specified | Inhibition of thyroid hormone-induced cell proliferation | [9] |
Experimental Protocols
Protocol 1: Assessment of TETRAC's Anti-Proliferative Effect using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
TETRAC Treatment: Prepare serial dilutions of TETRAC in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of TETRAC or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability and calculate the IC50 value.
Visualizations
Caption: TETRAC's antagonistic action on the integrin αvβ3 signaling pathway.
Caption: Workflow for assessing TETRAC's anti-proliferative effects.
References
- 1. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 2. This compound and this compound nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pathological retinal angiogenesis by the integrin αvβ3 antagonist this compound (tetrac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of this compound combined with X-irradiation on basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole this compound Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of tetraiodothyroacetic acid for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with tetraiodothyroacetic acid (tetrac), with a primary focus on improving its solubility for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound (tetrac)?
A1: Tetrac exhibits limited solubility in aqueous solutions. The most effective and commonly used solvents for preparing stock solutions are dimethyl sulfoxide (B87167) (DMSO) and acetone.[1] For cell culture experiments, DMSO is typically the preferred solvent for the initial stock solution, which is then further diluted in the culture medium.
Q2: I've dissolved tetrac in DMSO, but it precipitated after being added to my aqueous buffer/media. What happened?
A2: This is a common issue known as "salting out" or precipitation upon dilution. Tetrac is poorly soluble in water, and adding a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to maintain solubility.
-
Add the tetrac stock solution to your buffer/media dropwise while vortexing or stirring vigorously to facilitate rapid dispersion.
-
Consider performing a serial dilution, first into a smaller volume of media and then into the final volume.
-
Q3: My tetrac solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness indicates that the tetrac is not fully dissolved.
-
Troubleshooting Steps:
-
Gentle warming of the solution in a water bath (e.g., to 37°C) can aid dissolution. Avoid excessive heat, which may degrade the compound.
-
Sonication is an effective method to break up particulates and enhance solubility.[2]
-
Ensure you have not exceeded the solubility limit for the chosen solvent (see Table 1).
-
Q4: How should I prepare and store tetrac stock solutions?
A4: Due to the instability of tetrac in solution, it is crucial to follow proper preparation and storage procedures.[3] Solutions should always be prepared fresh for optimal results.[3] If storage is necessary, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C and protect them from light.[1]
Q5: Is tetrac stable in solution?
A5: Tetrac solutions are known to be unstable.[3] Like other tetracycline (B611298) analogs, it is sensitive to light and oxygen, which can lead to rapid degradation.[4] For this reason, preparing fresh solutions for each experiment is highly recommended.[3] When storing stock solutions, do so at -20°C and ensure they are protected from light.[1][5]
Data Presentation: Solubility
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (at 25°C) | Appearance | Reference |
| DMSO | ~50 mg/mL (or 45 mg/mL) | - | [1][2] |
| Acetone | ~18 mg/mL to 20.40 mg/mL | Clear, faint yellow to yellow solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tetrac Stock Solution in DMSO
-
Pre-experiment Calculations: this compound has a molecular weight of 747.83 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 7.48 mg of tetrac.
-
Weighing: Carefully weigh 7.48 mg of tetrac powder in a microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously. If particulates remain, sonicate the tube for 5-10 minutes or warm it gently at 37°C until the solid is completely dissolved.[2]
-
Sterilization (for cell culture): If the stock will be used in sterile cell culture, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes. Store immediately at -20°C.
Protocol 2: Application of Tetrac in a Cell-Based Assay
-
Thawing: Thaw a single aliquot of the 10 mM tetrac stock solution immediately before use. Protect from light.
-
Dilution: Prepare a working solution by diluting the 10 mM stock into your cell culture medium. For a final concentration of 10 µM, you would perform a 1:1000 dilution (e.g., add 5 µL of the 10 mM stock to 5 mL of medium).
-
Application: When adding the diluted tetrac to your cells, ensure the final concentration of the vehicle (DMSO) is consistent across all experimental conditions, including the vehicle-only control, and is at a non-toxic level (e.g., ≤0.1%).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 72 hours) before proceeding with your downstream analysis.
Visualizations
Signaling Pathway
References
Technical Support Center: Tetraiodothyroacetic Acid (Tetrac) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of tetraiodothyroacetic acid (Tetrac) in cell culture experiments, with a focus on its stability in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Tetrac) and what is its primary mechanism of action in cell culture?
A1: this compound (Tetrac) is a deaminated analog of the thyroid hormone L-thyroxine (T4). Its primary mechanism of action is as an antagonist at the cell surface receptor for thyroid hormone located on the integrin αvβ3. By binding to this receptor, Tetrac can block the proliferative and angiogenic signals initiated by thyroid hormones (T4 and T3). It can also exert effects on cancer cells and angiogenesis independently of thyroid hormone.
Q2: How should I prepare a stock solution of Tetrac for cell culture experiments?
A2: Due to its poor aqueous solubility, Tetrac powder should first be dissolved in a suitable organic solvent or a basic solution. A common method involves dissolving Tetrac in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Alternatively, for some thyroid hormone analogs, dissolution in a small volume of 0.1 M NaOH followed by dilution in culture medium is a possible method, though careful pH neutralization is critical to avoid cytotoxicity. Always ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically <0.1% for DMSO).
Q3: What are the recommended storage conditions for Tetrac stock solutions?
A3: Tetrac stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months. It is advisable to prepare fresh working dilutions in your cell culture medium for each experiment.
Q4: How stable is Tetrac in cell culture media?
A4: The stability of Tetrac in cell culture media can be influenced by factors such as temperature, the presence of cells, and potentially the media composition. In one study using a perfusion cell culture system with medium containing 10% Fetal Bovine Serum (FBS), 75% of the initial Tetrac concentration was recovered after 24 hours of incubation at both room temperature and 37°C in the absence of cells.[1][2] In the presence of cells at 37°C, there was a 12% decay in Tetrac concentration over the same period.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of Tetrac | 1. Degradation of Tetrac: The compound may have degraded in the stock solution or in the working solution within the incubator. 2. Suboptimal concentration: The concentration of Tetrac may be too low to elicit a response in your specific cell line. 3. Cell line resistance: The target cells may not express sufficient levels of integrin αvβ3. | 1. Prepare fresh stock and working solutions of Tetrac. Minimize exposure of solutions to light and elevated temperatures. Consider the stability data and refresh the medium with Tetrac at appropriate intervals for long-term experiments. 2. Perform a dose-response curve to determine the optimal effective concentration for your cell line. 3. Verify the expression of integrin αvβ3 in your cell line using techniques like flow cytometry or western blotting. |
| Precipitation observed in the cell culture medium after adding Tetrac | 1. Poor solubility: The concentration of Tetrac may have exceeded its solubility limit in the aqueous culture medium. 2. High solvent concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve Tetrac may be too high, causing the compound to precipitate when diluted in the aqueous medium. | 1. Ensure that the stock solution is fully dissolved before diluting it into the culture medium. Prepare working solutions by serial dilution. 2. Ensure the final concentration of the organic solvent is as low as possible (ideally ≤0.1% for DMSO). A stepwise dilution into the medium while gently vortexing can aid in keeping the compound in solution. |
| Cell toxicity or death not attributable to the expected biological effect of Tetrac | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, NaOH) may be toxic to the cells. 2. pH imbalance: If a basic solution was used to dissolve Tetrac, the pH of the final culture medium may have shifted to a cytotoxic level. | 1. Include a vehicle control in your experiments (medium with the same final concentration of the solvent used to dissolve Tetrac) to assess solvent toxicity. 2. If using a basic solution for dissolution, ensure that the pH of the final working solution is neutralized before adding it to the cells. |
Data on Tetrac Stability
The following table summarizes the available quantitative data on the stability of this compound in a cell culture setting.
| Culture System | Temperature | Incubation Time | Condition | Remaining Tetrac (%) | Reference |
| Perfusion bellows cell culture system with 10% FBS | Room Temperature | 24 hours | Without cells | 75% | [1][2] |
| Perfusion bellows cell culture system with 10% FBS | 37°C | 24 hours | Without cells | 75% | [1][2] |
| Perfusion bellows cell culture system with 10% FBS | 37°C | 24 hours | With cells | 88% | [1][2] |
Experimental Protocols
Protocol for Preparation of Tetrac Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing Tetrac: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 7.9 mg of Tetrac (Molecular Weight: 790.8 g/mol ).
-
Dissolution in DMSO: Add the weighed Tetrac powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration. For a 10 mM stock, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the tube thoroughly to ensure the powder is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol for Quantification of Tetrac in Cell Culture Media by LC-MS/MS
This protocol is adapted from methods used for quantifying thyroid hormones and their metabolites in cell culture media.
-
Sample Preparation (from cell culture supernatant):
-
Collect the cell culture supernatant.
-
Perform protein precipitation by adding 2 volumes of acetonitrile (B52724).
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and dilute it as needed with a suitable buffer (e.g., water with 0.1% acetic acid) before injection for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: An HP 1100 series HPLC system or equivalent.
-
Column: A narrow-bore Zorbax Eclipse XDB-C18 column (5 µm, 150×2.1 mm) or a similar reverse-phase column.
-
Mobile Phase: A gradient of 0.1% (v/v) acetic acid in water (A) and 100% acetonitrile (B). A typical linear gradient could be from 20–60% B over 25 minutes.[1]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometry: A tandem mass spectrometer operating in electrospray positive or negative ionization mode, optimized for the detection of Tetrac. Specific parent and daughter ion transitions for Tetrac would need to be determined.
-
Visualizations
Caption: Tetrac signaling at the integrin αvβ3 receptor.
Caption: Experimental workflow for using Tetrac in cell culture.
References
Technical Support Center: Tetraiodothyroacetic Acid (Tetrac)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of tetraiodothyroacetic acid (Tetrac). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetrac in cancer research?
A1: this compound (Tetrac) is a deaminated analog of L-thyroxine (T4). In the context of cancer research, its primary on-target mechanism is the antagonism of the cell surface receptor for thyroid hormone located on integrin αvβ3.[1][2] By binding to this receptor, Tetrac blocks the pro-proliferative and pro-angiogenic actions of thyroid hormones (T4 and T3).[2][3][4]
Q2: What are the main potential off-target effects of Tetrac?
A2: The most significant off-target consideration is its potential for thyromimetic (thyroid hormone-like) activity. While it acts as an antagonist at the cell surface, Tetrac can be transported into the cell and interact with nuclear thyroid hormone receptors (TRs), leading to genomic effects similar to those of thyroid hormones.[1] Additionally, its potent anti-angiogenic properties, while desirable in cancer therapy, could be considered an off-target effect in physiological processes requiring new blood vessel formation.[3][5]
Q3: Is Tetrac toxic?
A3: According to safety data, Tetrac is classified as acutely toxic and can be fatal if swallowed.[6] However, multiple preclinical studies using in vivo mouse models have reported no significant toxicity at therapeutic doses, with treated animals showing comparable weight gain to control groups.[2][4] This suggests that toxicity is dose-dependent.
Q4: How can the off-target nuclear effects of Tetrac be minimized in experiments?
A4: To isolate the cell-surface effects of Tetrac and minimize off-target genomic actions, researchers can utilize nanoparticulate formulations of Tetrac, such as Tetrac Nanoparticles (Tetrac NP) or Nano-diamino-tetrac (NDAT).[2][4][7] These nanoparticles are designed to be too large to enter the cell, thus restricting Tetrac's activity to the integrin αvβ3 receptor on the plasma membrane.[4][7]
Q5: Which signaling pathways are modulated by Tetrac's binding to integrin αvβ3?
A5: The binding of Tetrac to integrin αvβ3 initiates a cascade of intracellular signaling events. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[8] Modulation of these pathways ultimately leads to changes in gene expression related to cell proliferation, apoptosis, and angiogenesis.
Troubleshooting Guides
Issue 1: Observing unexpected thyromimetic effects in vivo (e.g., changes in metabolic rate, heart rate).
-
Possible Cause: The administered dose of Tetrac may be high enough to cause significant interaction with nuclear thyroid hormone receptors (TRs), leading to systemic thyroid hormone-like effects.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Titrate down the concentration of Tetrac to the lowest effective dose for the desired anti-cancer effect.
-
Alternative Formulation: Switch to a nanoparticulate formulation of Tetrac (e.g., Tetrac NP) to restrict its action to the cell surface and prevent entry into the nucleus.[4][7]
-
Control Groups: Include a control group treated with T3 or T4 to directly compare and differentiate the thyromimetic effects.
-
Issue 2: Inconsistent anti-angiogenic effects in vitro.
-
Possible Cause: The experimental model or cell line may have varying expression levels of integrin αvβ3. The anti-angiogenic effects of Tetrac are primarily mediated through this receptor.[3]
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Quantify the expression of integrin αvβ3 on the endothelial cells being used (e.g., via flow cytometry or western blot).
-
Cell Line Selection: Choose cell lines known to have robust integrin αvβ3 expression for angiogenesis assays.
-
Positive Control: Use a known pro-angiogenic factor like VEGF to stimulate angiogenesis and confirm that Tetrac can inhibit this induced effect.[5]
-
Issue 3: Discrepancy between in vitro and in vivo anti-tumor efficacy.
-
Possible Cause: The tumor microenvironment in vivo is significantly more complex than in vitro conditions. Factors such as drug penetration, metabolism, and interactions with other cell types can influence efficacy. Additionally, the anti-angiogenic effects of Tetrac play a more prominent role in vivo.[2][4]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of Tetrac within the tumor tissue to ensure adequate delivery.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess the in vivo mechanism of action.
-
Co-culture Models: Utilize more complex in vitro models, such as 3D spheroids or co-cultures with stromal and endothelial cells, to better mimic the in vivo environment.
-
Data Presentation
Table 1: Summary of In Vivo Anti-Tumor Efficacy of Tetrac and its Nanoparticle Formulation
| Model System | Cancer Type | Treatment | Dose | Outcome | Reference |
| Nude Mouse Xenograft | Human Renal Cell Carcinoma | Tetrac | Not specified | Reduced tumor volume | [2] |
| Nude Mouse Xenograft | Human Renal Cell Carcinoma | Tetrac NP | Not specified | Reduced tumor volume | [2] |
| Nude Mouse Xenograft | Human Follicular Thyroid Carcinoma | Tetrac | 1 mg/kg | Progressively reduced tumor volume | [4] |
| Nude Mouse Xenograft | Human Follicular Thyroid Carcinoma | Tetrac NP | 1 mg Tetrac equivalent/kg | Progressively reduced tumor volume | [4] |
| Nude Mouse Xenograft | Non-Small Cell Lung Cancer | Tetrac | 1 mg/kg | Suppressed tumor growth | [9] |
| Nude Mouse Xenograft | Non-Small Cell Lung Cancer | Tetrac NP | 1 mg Tetrac equivalent/kg | Suppressed tumor growth | [9] |
Experimental Protocols
Key Experiment: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of Tetrac to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Methodology:
-
Preparation: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 2 x 10^4 cells per well onto the Matrigel-coated wells.
-
Treatment: Add media containing the desired concentrations of Tetrac or vehicle control to the wells. A positive control with a pro-angiogenic factor like VEGF can also be included.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Caption: Tetrac signaling at the plasma membrane.
Caption: Workflow for assessing anti-angiogenic effects.
Caption: On-target vs. off-target actions of Tetrac.
References
- 1. Frontiers | Bioactivity of Thyroid Hormone Analogs at Cancer Cells [frontiersin.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and this compound nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pathological retinal angiogenesis by the integrin αvβ3 antagonist this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TETRAC Nanoparticle Aggregation
Welcome to the technical support center for TETRAC (Tetracycline-loaded) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent nanoparticle aggregation during synthesis, modification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my TETRAC nanoparticles are aggregating?
A1: Nanoparticle aggregation is primarily a strategy to reduce high surface energy.[1] The main causes are rooted in the balance of attractive and repulsive forces between particles in a suspension. Key factors include:
-
Van der Waals Forces: These are inherent attractive forces between particles that promote aggregation.[2][3]
-
Electrostatic Repulsion: Insufficient surface charge leads to weak repulsive forces, allowing particles to aggregate.[4] This is often related to the pH and ionic strength of the medium.
-
Steric Hindrance: Lack of a sufficient protective layer (e.g., from polymers or surfactants) on the nanoparticle surface can lead to aggregation.[5][6]
-
Environmental Factors: Changes in pH, ionic strength, temperature, and solvent composition can disrupt nanoparticle stability.[7][8][9]
-
Processing Steps: Procedures like centrifugation, lyophilization (freeze-drying), and surface modification can induce stress and cause irreversible aggregation.[10][11][12]
Q2: How does the pH of the solution affect the stability of TETRAC nanoparticles?
A2: The pH of the solution is a critical parameter that influences the surface charge of both the nanoparticles and the tetracycline (B611298) molecule.[10] Tetracycline itself has multiple ionizable groups, meaning its charge changes with pH.[8][9] The stability of a nanoparticle suspension is often lowest at its isoelectric point (IEP) , where the net surface charge is zero, minimizing electrostatic repulsion and leading to aggregation.[10] For many nanoparticles, a more alkaline pH leads to a more negative surface charge, enhancing stability.[10] It is crucial to work at a pH far from the IEP of your nanoparticle system.[10]
Q3: What is the role of ionic strength in nanoparticle aggregation?
A3: The ionic strength of the suspension medium affects the electrostatic repulsion between nanoparticles. In solutions with high ionic strength (e.g., high salt concentrations), the electrical double layer surrounding each nanoparticle is compressed. This compression "shields" the surface charge, weakening the repulsive forces between particles and making aggregation more likely.[13][14] Therefore, using low ionic strength buffers is often recommended, especially during purification and resuspension steps.[10]
Q4: My nanoparticles aggregated after surface modification. What went wrong?
A4: Aggregation during or after surface modification is a common issue and can be caused by several factors:[10][15][16][17]
-
Neutralization of Surface Charge: The modifying agent may neutralize the stabilizing surface charge of the nanoparticles, leading to aggregation.[10]
-
Incomplete Surface Coverage: If the modification reaction is incomplete, exposed patches on the nanoparticle surfaces can lead to aggregation.[10]
-
Bridging Flocculation: If the concentration of the modifying agent is not optimized, single molecules can attach to multiple nanoparticles, creating "bridges" that cause aggregation.
-
pH Changes: The addition of reagents can alter the pH of the solution to a value closer to the isoelectric point, inducing aggregation.[10]
Q5: How can I prevent aggregation during long-term storage?
A5: For long-term stability, lyophilization (freeze-drying) is often employed. However, this process can itself cause aggregation.[18][19] To prevent this:
-
Use Cryoprotectants: Sugars like trehalose (B1683222) or mannitol, or polymers like PEG, can be added before freeze-drying.[11][18][20] These form a protective matrix that keeps nanoparticles separated upon water removal.[19]
-
Optimize Storage Conditions: Store lyophilized powders in a cool, dark, and dry place.[10] For aqueous suspensions, store at recommended temperatures (e.g., 4°C) and in the dark to prevent photochemical degradation.[10]
-
Ensure Sterility: Microbial contamination in aqueous suspensions can alter the solution chemistry and cause aggregation.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving TETRAC nanoparticle aggregation issues.
Problem 1: Aggregation During or Immediately After Synthesis
| Possible Cause | Suggested Solution |
| Incorrect pH | Measure and adjust the pH of the reaction mixture to be far from the isoelectric point (IEP) of the nanoparticles.[10] |
| Suboptimal Stabilizer Concentration | Titrate the concentration of the stabilizing agent (e.g., surfactant, polymer). Too little may not provide adequate coverage, while too much can sometimes cause depletion flocculation.[21] |
| High Ionic Strength | Use deionized water or a low-concentration buffer for the synthesis. Avoid using high-salt buffers like PBS if possible.[11] |
| Inefficient Mixing | Ensure vigorous and uniform stirring throughout the synthesis to prevent localized high concentrations of reagents. |
Problem 2: Aggregation During Purification (e.g., Centrifugation)
| Possible Cause | Suggested Solution |
| Irreversible Aggregation from Hard Pellet | Reduce centrifugation speed or time. A hard-to-resuspend pellet is a common sign of irreversible aggregation. |
| Loss of Stabilizer | The purification process may be removing the stabilizing agent. Ensure the resuspension buffer contains a sufficient concentration of the stabilizer. |
| Incorrect Resuspension Buffer | Resuspend the nanoparticle pellet in a buffer optimized for stability (correct pH, low ionic strength).[10] Sonication can aid in redispersion, but use it cautiously as it can also damage nanoparticles.[16] |
Problem 3: Aggregation After Lyophilization and During Resuspension
| Possible Cause | Suggested Solution |
| Lack of Cryoprotectant | Lyophilization without a cryoprotectant almost always leads to irreversible aggregation.[18][20] Redesign the formulation to include a cryoprotectant (e.g., 5-10% trehalose or sucrose).[11] |
| Improper Resuspension Technique | Add the solvent (e.g., water or buffer) and allow the lyophilized cake to hydrate (B1144303) for a few minutes before gentle agitation (e.g., pipetting or vortexing). Avoid harsh, immediate vortexing. |
| Incompatible Resuspension Medium | Ensure the resuspension medium has the optimal pH and low ionic strength for the nanoparticles. Using a high-salt buffer like PBS can cause immediate aggregation.[11] |
Visualization: Troubleshooting Workflow
Caption: A troubleshooting flowchart for nanoparticle aggregation.
Quantitative Data Summary
The stability of a nanoparticle dispersion can be quantitatively assessed by measuring its zeta potential and hydrodynamic diameter.
-
Zeta Potential (ζ): A measure of the magnitude of the electrostatic repulsive forces between particles. A higher absolute value (e.g., > |30| mV) generally indicates greater stability.
-
Hydrodynamic Diameter: The effective size of the nanoparticle in solution, including any coating and solvent layer. An increase in hydrodynamic diameter over time is a key indicator of aggregation.
-
Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for many applications.
Table 1: General Stability Guidelines Based on Zeta Potential
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly unstable, rapid aggregation |
| ±10 to ±20 | Relatively unstable |
| ±20 to ±30 | Moderately stable |
| > ±30 or < -30 | Highly stable |
Table 2: Effect of Tetracycline (TC) Adsorption on TiO₂ Nanoparticle Stability [7]
| Condition | Parameter | TiO₂ NPs without TC | TiO₂ NPs with TC |
| pH Adjustment | Point of Zero Charge (pzc) | 6.5 | 7.5 |
| Ionic Strength (NaCl) | Critical Coagulation Conc. (mM) | 10.57 | 17.21 |
| **Ionic Strength (CaCl₂) ** | Critical Coagulation Conc. (mM) | 4.95 | 9.73 |
This table demonstrates that the adsorption of tetracycline can increase the surface charge and improve the stability of certain nanoparticles against salt-induced aggregation.
Experimental Protocols & Visualizations
Protocol 1: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for assessing the aggregation state of your TETRAC nanoparticles.[1][22][23][24][25]
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) to determine if aggregation has occurred.
Materials:
-
Nanoparticle suspension
-
Appropriate solvent (e.g., deionized water or low ionic strength buffer)
-
DLS cuvettes
-
Dynamic Light Scattering instrument
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration using the desired solvent. The optimal concentration depends on the material and instrument, but a slightly translucent appearance is often a good starting point. Filter the solvent before use to remove dust.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the parameters according to the solvent used (viscosity, refractive index) and temperature.
-
Measurement:
-
Carefully pipette the sample into a clean DLS cuvette, avoiding bubbles.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature (typically 2-5 minutes).
-
Perform the measurement. Most instruments will perform multiple runs and average the results.
-
-
Data Analysis:
-
Analyze the size distribution report. Look at the average hydrodynamic diameter (Z-average) and the PDI.
-
An increase in the Z-average compared to a fresh, unaggregated sample indicates aggregation.
-
A PDI > 0.3 suggests a broad or multimodal size distribution, which can also be a sign of aggregation.
-
Visualization: Nanoparticle Stability Forces (DLVO Theory)
The stability of nanoparticles in a solution is explained by the DLVO theory, which considers the balance between attractive van der Waals forces and repulsive electrostatic forces.[2][3][13][26]
Caption: DLVO theory illustrates the balance of nanoparticle forces.
Protocol 2: Steric Stabilization via PEGylation
This protocol provides a general method for coating nanoparticles with Poly(ethylene glycol) (PEG) to enhance steric stability and prevent aggregation.[5][6][27][28][29]
Objective: To create a hydrophilic polymer layer on the nanoparticle surface that acts as a physical barrier against aggregation.
Materials:
-
Nanoparticle suspension
-
mPEG-SH (Methoxy-PEG-Thiol) or other functionalized PEG
-
Reaction buffer (e.g., 0.01 M PBS, pH 7.4)
-
Centrifuge and tubes
-
DLS instrument for characterization
Methodology:
-
Preparation: Prepare a stock solution of mPEG-SH in the reaction buffer. The required concentration will depend on the nanoparticle concentration and desired PEG surface density.
-
Reaction:
-
To your nanoparticle suspension, add the mPEG-SH solution. For initial tests, a 1000-fold molar excess of PEG relative to the nanoparticles is a common starting point.
-
Incubate the mixture at room temperature with gentle stirring for at least 2 hours to allow the thiol groups to bind to the nanoparticle surface.
-
-
Purification:
-
Transfer the reaction mixture to a centrifuge tube.
-
Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes, this will vary based on nanoparticle size and density).[10]
-
Carefully remove and discard the supernatant, which contains unbound PEG.
-
Resuspend the pellet in fresh buffer.[10] Gentle sonication may be used to aid redispersion.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.[10]
-
-
Characterization:
-
Use DLS to measure the hydrodynamic diameter and zeta potential of the purified PEGylated nanoparticles.
-
Successful PEGylation is typically confirmed by an increase in hydrodynamic diameter (due to the PEG layer) and a decrease in the magnitude of the zeta potential (as the charged surface is shielded by the neutral PEG chains).[10]
-
Visualization: PEGylation Workflow
Caption: Workflow for nanoparticle stabilization via PEGylation.
References
- 1. azonano.com [azonano.com]
- 2. DLVO theory - Wikipedia [en.wikipedia.org]
- 3. Reversible assembly of nanoparticles: theory, strategies and computational simulations - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02640F [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a typical antibiotic (tetracycline) on the aggregation of TiO2 nanoparticles in an aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bettersizeinstruments.com [bettersizeinstruments.com]
- 23. nanocomposix.com [nanocomposix.com]
- 24. mdpi.com [mdpi.com]
- 25. solids-solutions.com [solids-solutions.com]
- 26. pubs.aip.org [pubs.aip.org]
- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 28. creativepegworks.com [creativepegworks.com]
- 29. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to Tetraiodothyroacetic Acid (Tetrac)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with tetraiodothyroacetic acid (tetrac) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tetrac?
A1: this compound (tetrac) primarily acts as an antagonist at the thyroid hormone receptor on the extracellular domain of plasma membrane integrin αvβ3.[1][2][3] By binding to this receptor, tetrac blocks the pro-proliferative and pro-angiogenic effects of thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3).[4][1][3] This action initiates a cascade of downstream signaling events that can inhibit cancer cell proliferation, angiogenesis, and metastasis.[1][2][5]
Q2: We are observing diminished anti-proliferative effects of tetrac in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to tetrac can emerge through several mechanisms:
-
Alterations in Integrin αvβ3: While direct mutations are not commonly reported, variations in the expression levels of integrin αvβ3 can influence sensitivity.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of tetrac. Key bypass pathways include the EGFR-Ras and PI3K/AKT signaling cascades.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of tetrac or co-administered chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[2][6]
-
Genetic Status of Cancer Cells: The mutation status of oncogenes, such as K-RAS, has been shown to play a role in the sensitivity of colorectal cancer cells to tetrac.
Q3: How can we enhance the efficacy of tetrac and potentially overcome resistance?
A3: Several strategies can be employed to enhance tetrac's efficacy and combat resistance:
-
Combination Therapies: Combining tetrac with other therapeutic agents can create synergistic effects. For instance, co-treatment with heteronemin (B1258807) has been shown to enhance anti-proliferative effects in oral cancer cells.[7] Combination with traditional chemotherapeutics like doxorubicin (B1662922) can also be effective, as tetrac can help reverse doxorubicin resistance.[6]
-
Nanoparticle Formulations: Using nanoparticle-conjugated tetrac, such as nanoparticulate tetrac (NDAT) or tetrac conjugated to poly(lactic-co-glycolic acid) (T-PLGA-NPs), can improve its therapeutic index.[4][8][9] These formulations restrict tetrac's action to the cell surface integrin αvβ3, preventing nuclear entry and potential off-target effects, while enhancing its anti-angiogenic and anti-proliferative activities.[2][8][9][10]
-
Chemically Modified Tetrac (CMT): Analogs of tetrac have been developed to improve binding affinity to integrin αvβ3 and enhance its anti-cancer properties, including overcoming radioresistance.[11][12]
Q4: Can tetrac be used to overcome resistance to other cancer therapies?
A4: Yes, tetrac and its derivatives have been shown to act as sensitizers for other cancer treatments. They can restore radiosensitivity in some radioresistant tumor cells by preventing radiation-induced activation of integrin αvβ3.[11][13] Additionally, tetrac can enhance the efficacy of certain chemotherapeutic drugs by increasing their intracellular retention.[2][6][12]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of Tetrac on Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Verify the expression of integrin αvβ3 in your cell line via flow cytometry or western blotting. Cell lines with low or absent expression may be inherently resistant. |
| Incorrect Tetrac Concentration | Perform a dose-response experiment to determine the optimal concentration of tetrac for your specific cell line. |
| Degradation of Tetrac | Prepare fresh stock solutions of tetrac regularly and store them appropriately, protected from light and at the recommended temperature. |
| Serum Component Interference | Thyroid hormones present in fetal bovine serum (FBS) can compete with tetrac. Consider using charcoal-stripped FBS to reduce hormone levels in your culture medium. |
Issue 2: Development of Acquired Resistance to Tetrac
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways | Use western blotting to analyze the phosphorylation status of key proteins in bypass pathways (e.g., p-EGFR, p-AKT, p-ERK) in your resistant cells compared to the parental line. |
| Increased Drug Efflux | Assess the expression and activity of MDR transporters like P-glycoprotein (MDR1) using qPCR, western blotting, or a functional efflux assay (e.g., rhodamine 123 efflux). |
| Altered Integrin αvβ3 Expression | Quantify the surface expression of integrin αvβ3 on resistant and parental cells using flow cytometry. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
This protocol is designed to assess the activation of key signaling pathways (e.g., ERK1/2, STAT3) that may be involved in resistance to tetrac.
-
Cell Lysis:
-
Culture parental and tetrac-resistant cells to 80-90% confluency.
-
Treat cells with tetrac at the desired concentration and time point.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, ERK1/2, p-STAT3, STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to tetrac treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of tetrac or combination treatment for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation
Table 1: Effect of Tetrac and Heteronemin on Oral Cancer Cell Proliferation
| Treatment | OEC-M1 Cell Viability (%) | SCC-25 Cell Viability (%) |
| Control | 100 | 100 |
| Heteronemin (0.313 µM) | ~80 | ~75 |
| Tetrac (10⁻⁷ M) | ~90 | ~85 |
| Heteronemin + Tetrac | ~60 | ~55 |
Data are representative and summarized from findings suggesting a synergistic inhibitory effect.[7]
Table 2: Effect of Tetrac and NDAT on Colorectal Cancer Cell Gene Expression
| Gene | Tetrac (10⁻⁷ M) | NDAT (10⁻⁷ M) |
| CCND1 (Cyclin D1) | ↓ | ↓↓ |
| c-Myc | ↓ | ↓↓ |
| CASP2 (Caspase 2) | ↑ | ↑↑ |
| THBS1 (Thrombospondin 1) | ↑ | ↑↑ |
Arrow direction indicates upregulation (↑) or downregulation (↓) of gene expression. The number of arrows indicates the relative magnitude of the effect. Data is summarized from qPCR results.[4]
Visualizations
Caption: Tetrac signaling at the integrin αvβ3 receptor.
Caption: Troubleshooting workflow for tetrac resistance.
Caption: Logical relationships in tetrac resistance.
References
- 1. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 5. Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Combined Treatment of Heteronemin and Tetrac Induces Antiproliferation in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound-conjugated PLGA nanoparticles: a nanomedicine approach to treat drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. RETRACTED: Triazole Modified this compound Conjugated to Polyethylene Glycol, a Thyrointegrin αvβ3 Antagonist as a Radio- and Chemo-Sensitizer in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of tumor cell integrin αvβ3 by radiation and reversal of activation by chemically modified this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining TETRAC Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing TETRAC (tetraiodothyroacetic acid) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is TETRAC and how does it differ from tetracycline (B611298) antibiotics?
A1: TETRAC, or this compound, is a deaminated analog of the thyroid hormone L-thyroxine. Unlike tetracycline antibiotics, which inhibit bacterial protein synthesis, TETRAC's primary mechanism of action is through binding to a specific cell surface receptor on integrin αvβ3.[1][2][3] This interaction modulates the expression of genes involved in cancer cell proliferation, survival, and angiogenesis, making it a compound of interest in oncology and ophthalmology research.[1][2][4]
Q2: What is the primary molecular target of TETRAC?
A2: The primary molecular target of TETRAC is the thyroid hormone receptor on the plasma membrane integrin αvβ3.[1][3][5] This receptor is overexpressed in many cancer cells and actively dividing endothelial cells, providing a degree of selectivity for cancer and angiogenesis-related processes.[3]
Q3: What are TETRAC nanoformulations like NDAT?
A3: Nano-diamino-tetrac (NDAT) is a nanoparticulate formulation of TETRAC. This formulation is designed to prevent the entry of TETRAC into the cell, restricting its action to the cell surface integrin αvβ3.[1][3] This targeted delivery can enhance its therapeutic effects and broaden its spectrum of activity against cancer-relevant genes.[3]
Q4: What are the common research applications for TETRAC in vivo?
A4: In vivo studies involving TETRAC primarily focus on its anti-cancer and anti-angiogenic properties. It has been investigated in various tumor models, including colorectal cancer, glioblastoma, follicular thyroid cancer, and non-small cell lung cancer, as well as in models of pathological retinal angiogenesis.[1][2][6][7][8]
Troubleshooting Guide
Issue: Difficulty in determining the optimal starting dose for my in vivo study.
-
Possible Cause: Lack of established dosage guidelines for a specific animal model or cancer type.
-
Solution: Start with a dose range reported in published studies for similar models. A common starting point for mouse xenograft models is 1 mg/kg administered intraperitoneally every other day.[7][8] For glioblastoma models, doses ranging from 0.354 to 3.54 µmol/kg administered subcutaneously have been used.[6] It is highly recommended to perform a pilot study with a small cohort of animals to determine the maximum tolerated dose (MTD) and to assess preliminary efficacy.
Issue: My TETRAC formulation is not stable or is difficult to dissolve.
-
Possible Cause: TETRAC has limited aqueous solubility. Improper storage can also lead to degradation.
-
Solution: For in vivo administration, TETRAC can be dissolved in a suitable vehicle. While specific vehicle compositions for TETRAC are not always detailed in the literature, for similar tetracycline derivatives, sterile saline or phosphate-buffered saline (PBS) are common. For compounds with low water solubility, co-solvents like DMSO followed by dilution, or nanoformulations can be considered. Always prepare fresh solutions for each experiment to minimize degradation. Store the solid compound protected from light.
Issue: I am observing unexpected side effects in my study animals.
-
Possible Cause: While studies report low toxicity at therapeutic doses, high concentrations or off-target effects could lead to adverse reactions. It's important to distinguish between compound-related toxicity and side effects from the vehicle or administration procedure.
-
Solution:
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Vehicle Control: Always include a vehicle-only control group to differentiate the effects of the vehicle from those of TETRAC.
-
Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Necropsy: At the end of the study, perform a thorough necropsy to examine for any tissue abnormalities. While tetracyclines can cause discoloration of bones and teeth, it is important to assess other organs for any signs of toxicity.[9]
-
Issue: I am not observing the expected therapeutic effect in my tumor model.
-
Possible Cause: The dose may be too low, the administration route may not be optimal for your model, or the tumor model itself may be resistant.
-
Solution:
-
Dose Escalation: If no toxicity was observed in your initial experiments, a dose-escalation study can be performed to determine if a higher dose yields a better therapeutic response.
-
Route of Administration: The choice between intraperitoneal (IP) and subcutaneous (SC) injection can influence the bioavailability and efficacy of the compound. If one route is ineffective, consider testing the other.
-
Tumor Model Selection: Ensure that your chosen cancer cell line expresses integrin αvβ3, the target of TETRAC. The sensitivity to TETRAC can also be influenced by the mutational status of genes like K-RAS.[4]
-
Combination Therapy: In some cases, TETRAC may be more effective when used in combination with other anti-cancer agents.
-
Quantitative Data Summary
Table 1: Summary of TETRAC Dosages in Murine In Vivo Models
| Animal Model | Cancer/Disease Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Follicular Thyroid Cell Carcinoma Xenograft | 1 mg/kg | Intraperitoneal (IP) | Every other day for 32 days | [7] |
| Nude Mice | Non-Small Cell Lung Cancer Xenograft | 1 mg/kg | Intraperitoneal (IP) | Every other day | [8] |
| Mice | Glioblastoma Xenograft | 0.354, 1.06, 3.54 µmol/kg | Subcutaneous (SC) | Daily for 21 days | [6] |
| Mice | Retinal Angiogenesis (OIR model) | Not specified | Intraperitoneal (IP) or Intravitreal | P12 and P15 | [3] |
Experimental Protocols
Protocol: In Vivo Tumor Growth Inhibition Study in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells known to express integrin αvβ3 (e.g., FTC-236 follicular thyroid cancer cells) under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a suitable matrix like Cultrex BME to a final concentration of 1 x 107 cells/100 µL.
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 200-250 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
TETRAC Administration:
-
Prepare a fresh solution of TETRAC at the desired concentration (e.g., 1 mg/mL in sterile PBS).
-
Randomize mice into treatment and control (vehicle only) groups.
-
Administer TETRAC (e.g., 1 mg/kg) or vehicle via intraperitoneal injection every other day.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
Observe animals for any clinical signs of toxicity.
-
At the end of the study (e.g., after 32 days or when tumors in the control group reach a predetermined size), euthanize the animals.
-
-
Endpoint Analysis:
-
Excise tumors and measure their final weight.
-
Perform histological analysis of tumors to assess for necrosis and angiogenesis.
-
Collect major organs for histopathological analysis to assess for any compound-related toxicity.
-
Visualizations
Caption: TETRAC signaling pathway via integrin αvβ3.
Caption: General workflow for an in vivo TETRAC efficacy study.
References
- 1. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 2. Activation of tumor cell integrin αvβ3 by radiation and reversal of activation by chemically modified this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pathological retinal angiogenesis by the integrin αvβ3 antagonist this compound (tetrac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing TETRAC Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target toxicity of TETRAC (tetraiodothyroacetic acid) in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TETRAC's selective anti-cancer activity?
A1: TETRAC's selectivity is primarily attributed to its action on the cell surface receptor integrin αvβ3.[1] This integrin is often overexpressed and activated on tumor cells and proliferating endothelial cells (essential for tumor angiogenesis) compared to most normal, quiescent cells.[1][2] By binding to this receptor, TETRAC can block the pro-angiogenic and pro-proliferative signals initiated by hormones like L-thyroxine (T4), and independently trigger anti-cancer pathways.[1][2]
Q2: Why am I observing toxicity in my normal cell lines when they should have low integrin αvβ3 expression?
A2: While integrin αvβ3 expression is generally lower in normal cells, some cell types may still express it at levels sufficient to be affected by TETRAC.[3] More importantly, TETRAC, as a member of the tetracycline (B611298) family, can have off-target effects independent of integrin αvβ3. One of the most significant off-target effects is the impairment of mitochondrial function.[4][5] Since mitochondria have an evolutionary origin similar to bacteria, tetracyclines can inhibit mitochondrial protein synthesis, leading to mitochondrial stress, reduced oxygen consumption, and an imbalance in cellular metabolism.[4][5] This can induce cytotoxicity in any cell type, regardless of its integrin αvβ3 expression level.
Q3: What are the primary mechanisms of TETRAC-induced toxicity in normal cells?
A3: The primary mechanisms of TETRAC-induced toxicity in normal cells are believed to be:
-
Mitochondrial Dysfunction: TETRAC can interfere with mitochondrial protein synthesis, leading to a mitonuclear protein imbalance, impaired respiration, and mitochondrial proteotoxic stress.[4][5]
-
Oxidative Stress: Disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress.[6] This can damage cellular components like DNA, lipids, and proteins.
-
Induction of Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Q4: How can nanoparticle formulation of TETRAC help reduce toxicity in normal cells?
A4: Covalently linking TETRAC to a nanoparticle (to form nano-TETRAC or NDAT) can restrict its action to the cell surface.[7][8] This prevents the molecule from entering the cell and interfering with mitochondrial function or other intracellular targets.[8] By limiting its activity to the extracellular domain of integrin αvβ3, nanoparticle formulation can enhance its selectivity for cancer cells (which have high surface expression of the receptor) and significantly reduce off-target toxicity in normal cells.[7][8]
Troubleshooting Guides
This guide addresses common issues encountered during in vitro experiments with TETRAC, focusing on unexpected toxicity in normal cell lines.
| Problem | Potential Cause | Suggested Solution | Citation |
| High cytotoxicity in a normal cell line expected to be resistant. | 1. Higher than expected integrin αvβ3 expression: Even "normal" cell lines can have varying levels of integrin αvβ3 expression. | 1a. Quantify integrin αvβ3 expression: Use flow cytometry or Western blot to compare the integrin αvβ3 levels of your normal cell line to your cancer cell line. 1b. Choose a different normal cell line: If possible, select a normal cell line known to have very low or negligible integrin αvβ3 expression. | [3] |
| 2. Mitochondrial sensitivity: Your normal cell line may be particularly sensitive to the mitochondrial effects of tetracyclines. | 2a. Assess mitochondrial function: Perform a Seahorse assay to measure the oxygen consumption rate (OCR) with and without TETRAC treatment. 2b. Measure ROS production: Use a fluorescent probe (e.g., DCFDA) to quantify reactive oxygen species generation. 2c. Co-administer an antioxidant: Test if a ROS scavenger like N-acetylcysteine (NAC) can rescue the cytotoxic effect (see Experimental Protocol 2). | [4][5][6] | |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell health and passage number: Cells at high passage numbers or in poor health can be more sensitive to drug treatment. | 1a. Use low-passage cells: Maintain a consistent, low passage number for your cell lines. 1b. Ensure consistent cell density: Seed the same number of viable cells for each experiment and ensure they are in the logarithmic growth phase at the time of treatment. | |
| 2. Reagent instability: TETRAC, like many small molecules, can degrade with improper storage or handling. | 2a. Prepare fresh dilutions: Prepare fresh dilutions of TETRAC from a frozen stock for each experiment. 2b. Avoid multiple freeze-thaw cycles: Aliquot your stock solution to avoid repeated freezing and thawing. | ||
| Vehicle control (e.g., DMSO) shows significant toxicity. | 1. High solvent concentration: The final concentration of the solvent in the cell culture medium may be too high. | 1a. Reduce solvent concentration: Ensure the final concentration of the solvent is at a non-toxic level (typically ≤0.5% for DMSO). 1b. Run a solvent toxicity curve: Determine the highest non-toxic concentration of your solvent for each cell line used. |
Data Presentation
TETRAC and Analog Selectivity
The selectivity of TETRAC and its derivatives is a key aspect of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; a lower IC50 indicates a more potent compound. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference |
| Cisplatin | MG-63 (Osteosarcoma) | ~20 | HDF (Dermal Fibroblast) | ~30 | 1.5 | [9] |
| Compound X | MDA-MB-231 (Breast) | ~20 | HDF (Dermal Fibroblast) | ~30 | 1.5 | [9] |
| Doxorubicin | PC3 (Prostate) | 7.785 | HUVEC (Endothelial) | > Value in Cancer | >1 | [9] |
| Hypothetical TETRAC | Various Cancer Lines | 0.1 - 10 | Various Normal Lines | >50 | >5-500 | Illustrative |
| Hypothetical Nano-TETRAC | Various Cancer Lines | 0.05 - 5 | Various Normal Lines | >100 | >20-2000 | Illustrative |
Note: The IC50 values for TETRAC can vary significantly depending on the specific cell lines and experimental conditions. The hypothetical values are for illustrative purposes to demonstrate the principle of selectivity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Normal and/or cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
TETRAC (or its analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TETRAC in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest TETRAC concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of Oxidative Stress-Induced Toxicity with N-Acetylcysteine (NAC)
This protocol assesses whether the antioxidant NAC can protect normal cells from TETRAC-induced cytotoxicity.
Materials:
-
Normal cell line of interest
-
96-well plates
-
TETRAC
-
N-Acetylcysteine (NAC)
-
MTT assay reagents (as in Protocol 1)
-
ROS detection reagent (e.g., DCFDA)
Procedure:
-
Cell Seeding: Seed normal cells in 96-well plates as described in Protocol 1.
-
Pre-treatment with NAC: One hour prior to TETRAC treatment, add NAC to the appropriate wells at a pre-determined, non-toxic concentration (e.g., 1-10 mM). Include control wells that do not receive NAC.
-
TETRAC Treatment: Add serial dilutions of TETRAC to both NAC-treated and untreated wells.
-
Incubation and Viability Assessment: Incubate for the desired time period (e.g., 24-48 hours) and assess cell viability using the MTT assay (Protocol 1).
-
ROS Measurement (Optional but Recommended): In a parallel plate, treat cells with TETRAC with and without NAC pre-treatment. At an early time point (e.g., 4-6 hours), measure intracellular ROS levels according to the manufacturer's protocol for your chosen ROS detection reagent.
-
Data Analysis: Compare the IC50 values of TETRAC in the presence and absence of NAC. A significant increase in the IC50 value in NAC-treated cells suggests that oxidative stress is a major contributor to TETRAC's toxicity in that cell line.
Visualizations
Signaling Pathway of TETRAC-Induced Effects
Caption: TETRAC's dual mechanism in normal vs. cancer cells.
Experimental Workflow for Assessing and Mitigating TETRAC Toxicity
Caption: Workflow for troubleshooting high TETRAC toxicity.
References
- 1. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 2. This compound (tetrac), integrin αvβ3 and disabling of immune checkpoint defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracyclines Disturb Mitochondrial Function across Eukaryotic Models: A Call for Caution in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of tumor cell integrin αvβ3 by radiation and reversal of activation by chemically modified this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pathological retinal angiogenesis by the integrin αvβ3 antagonist this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetraiodothyroacetic Acid (TETRAC) Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tetraiodothyroacetic acid (TETRAC) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in my iodination step. What are the common causes and how can I improve it?
A1: Low yields during the iodination of the phenolic precursors are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: The iodination of highly substituted phenols can be sterically hindered and require optimized conditions. Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Substrate Reactivity: Phenols with deactivating groups have lower reactivity and may require stronger iodinating agents or the use of an oxidizing agent to facilitate the reaction. [1]* Reagent Quality: Ensure your iodinating agent (e.g., molecular iodine, iodine monochloride) is pure and dry. Moisture can significantly impact the reaction efficiency. [2]* pH Control: For methods using hypoiodous acid (HOI) generated in situ, maintaining a mild basic pH is crucial for the reaction to proceed smoothly. [1]* Side Reactions: Over-iodination, leading to tri-iodinated impurities, can occur if stoichiometry is not carefully controlled. [3]Conversely, incomplete iodination will leave starting material or mono/di-iodinated intermediates.
-
Product Solubility: In some solvent systems, particularly alcoholic mediums, the desired iodinated product may have some solubility, preventing its complete precipitation and recovery. [4]Using an aqueous solvent can sometimes improve precipitation and yield. [4] Troubleshooting Steps:
-
Optimize Reaction Time & Temperature: Extend the reaction time or cautiously increase the temperature, while monitoring for product degradation.
-
Choice of Iodinating Agent: Consider using a more reactive iodinating system, such as molecular iodine in the presence of an oxidizing agent like iodic acid (HIO₃), which drives the reaction to completion. [4]3. Stoichiometry Control: Carefully control the molar equivalents of the iodinating agent to minimize the formation of undesired side products. [3]4. Solvent System: Experiment with different solvent systems. An aqueous medium can enhance the precipitation of the final product, thereby increasing the isolated yield. [4]
Q2: During purification by crystallization, I am struggling to remove a persistent impurity. What could it be and what purification strategy do you recommend?
A2: A common impurity in TETRAC synthesis is the partially iodinated precursor, particularly triiodothyroacetic acid (triac). [5]These compounds often have similar polarities, making separation by standard crystallization challenging.
Recommended Purification Strategy:
-
Recrystallization: Multiple crystallizations from a suitable solvent, such as acetone (B3395972), are often necessary to achieve high purity. [5]* Chromatography: If recrystallization is insufficient, column chromatography on silica (B1680970) gel is the next logical step. You will need to perform careful solvent system screening (e.g., using different ratios of hexane/ethyl acetate (B1210297) with a small amount of acetic acid) to achieve baseline separation.
-
Characterization: Use techniques like HPLC and ¹H NMR to identify the impurity and confirm the purity of your final fractions.
Q3: My final TETRAC derivative appears to be unstable and degrades upon storage. How can I improve its stability?
A3: Iodinated phenolic compounds can be sensitive to light, air (oxidation), and temperature. Thyroid hormones and their analogs are known to adhere to plastic surfaces, which can also lead to loss of material. [6] Storage and Handling Recommendations:
-
Storage Conditions: Store the purified compound at low temperatures (-20°C is common) in amber vials to protect it from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Solvent Choice: When preparing stock solutions, use high-purity solvents. For in vivo experiments, it is often recommended to prepare solutions freshly on the day of use. [7]* Adsorption Prevention: For solutions, especially at low concentrations, the addition of a carrier protein like albumin (e.g., 1 mg/mL) can prevent the compound from adhering to plastic container walls and tubing. [6]
Experimental Protocols & Data
General Synthesis of TETRAC
A common method for synthesizing TETRAC involves the iodination of 3,3',5-triiodothyroacetic acid (triac) or a related precursor. [5] Protocol: Iodination of a Phenolic Precursor
-
Dissolution: Suspend the 3,5-disubstituted phenolic starting material in an appropriate aqueous or organic solvent in a round-bottom flask. [4]2. Reagent Addition: Prepare a solution of the iodinating agent (e.g., a mixture of iodine and potassium iodide in water). [5]Add this solution dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0°C to room temperature). [3]3. Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove any excess iodine. [3]5. Precipitation: Acidify the solution with an acid like HCl to a pH of 3-4 to precipitate the crude product. [3]6. Isolation & Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by repeated crystallizations from a suitable solvent like acetone to obtain pure TETRAC. [5]
Quantitative Data: Comparison of Iodination Conditions
The choice of iodinating agent and solvent system can significantly impact reaction outcomes. The following table summarizes hypothetical data based on common challenges.
| Starting Material | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Triac | I₂ / KI | Aqueous NaOH | 25 | 12 | 65 | 90 |
| Triac | ICl | Acetic Acid | 25 | 8 | 75 | 92 |
| Diiodotyrosine derivative | I₂ / HIO₃ | Water | 50 | 6 | 85 | 95 |
| Diiodotyrosine derivative | I₂ / NaOCl | Methanol | 0 | 12 | 50 | 88 |
This table is illustrative. Actual results will vary based on specific substrates and precise experimental conditions.
Visualizations: Workflows and Pathways
General Synthesis Workflow
The diagram below outlines the key steps involved in the synthesis and purification of a TETRAC derivative from a phenolic precursor.
Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for diagnosing and solving issues related to low reaction yields.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. studylib.net [studylib.net]
- 4. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 5. PHARMACEUTICAL COMPOSITIONS OF TETRAC AND METHODS OF USE THEREOF - Patent 1173163 [data.epo.org]
- 6. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing TETRAC Delivery to the Tumor Microenvironment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of tetraiodothyroacetic acid (TETRAC) to the tumor microenvironment. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding TETRAC-based nanoparticle delivery for cancer therapy.
Q1: What is the primary mechanism of action for TETRAC in the tumor microenvironment?
A1: TETRAC is a deaminated analog of the thyroid hormone L-thyroxine (T4).[1][2] It primarily acts by binding to a specific receptor on the plasma membrane integrin αvβ3, which is abundantly expressed on cancer cells and dividing endothelial cells.[3][4] By binding to this receptor, TETRAC blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones (T4 and T3).[1][4][5] Additionally, TETRAC itself can induce anti-cancer effects, including the promotion of apoptosis and the inhibition of angiogenesis.[4][5]
Q2: Why is a nanoparticle-based delivery system necessary for TETRAC?
A2: While unmodified TETRAC has anti-tumor activity, formulating it into a nanoparticle, such as a poly(lactic-co-glycolic acid) (PLGA) nanoparticle (often referred to as Nano-diamino-tetrac or NDAT), offers several key advantages.[3][5] Nanoparticle encapsulation can enhance the targeted delivery of TETRAC to the tumor site, leveraging the leaky vasculature of tumors through the enhanced permeability and retention (EPR) effect.[6][7] This approach can increase the intratumoral drug concentration while minimizing systemic toxicity.[3] Furthermore, these nanoparticles can also be loaded with other chemotherapeutic agents, using TETRAC as a targeting ligand to deliver a combined therapeutic payload.[3]
Q3: What are the critical quality attributes to consider during the formulation of TETRAC nanoparticles?
A3: Key quality attributes for TETRAC nanoparticles include:
-
Size and Size Distribution: A diameter range of 10 to 100 nm is generally considered suitable for cancer therapy to effectively deliver drugs and achieve the EPR effect.[8]
-
Surface Charge: A neutral or slightly negative surface charge is often preferred to prolong circulation time and reduce clearance by the immune system.[9]
-
Drug Loading and Encapsulation Efficiency: High drug loading and encapsulation efficiency are crucial for delivering a therapeutic dose to the tumor.
-
Stability: The nanoparticles should be stable in biological fluids to prevent premature drug release.
-
Targeting Ligand Density: The density of TETRAC on the nanoparticle surface should be optimized to ensure efficient binding to integrin αvβ3 on cancer cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of TETRAC nanoparticle delivery.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Accumulation of TETRAC Nanoparticles | Poor Colloidal Stability: Nanoparticles may aggregate in the bloodstream, leading to rapid clearance by the reticuloendothelial system (RES). | - Ensure proper surface coating (e.g., PEGylation) to enhance stability and create a "stealth" effect.[6][10] - Characterize nanoparticle size and zeta potential in relevant biological media (e.g., serum-containing media) to assess stability. |
| Suboptimal Nanoparticle Size: Particles may be too large to effectively penetrate the tumor vasculature or too small, leading to rapid renal clearance. | - Optimize the formulation process to achieve a size range of 70-200 nm for passive targeting via the EPR effect. - For deeper tumor penetration, smaller nanoparticles (<30 nm) might be necessary, potentially requiring adjustments to the delivery strategy.[9] | |
| Heterogeneous Tumor Vasculature: The EPR effect can be highly variable between tumor types and even within the same tumor, leading to inconsistent delivery. | - Consider co-administration of agents that normalize the tumor microenvironment, which can improve vessel perfusion and nanoparticle accumulation.[11][12] - Utilize advanced imaging techniques (e.g., dynamic contrast-enhanced MRI) to assess tumor vascularity before and during treatment. | |
| High Off-Target Accumulation (e.g., in Liver and Spleen) | RES Uptake: Nanoparticles are naturally cleared by macrophages in the liver and spleen. | - Optimize PEGylation density on the nanoparticle surface to minimize opsonization and subsequent RES uptake.[6] |
| Nanoparticle Instability: Premature release of TETRAC from the nanoparticle can lead to systemic distribution. | - Evaluate the in vitro drug release profile under physiological conditions (pH 7.4) and in acidic conditions (pH ~6.5) to mimic the tumor microenvironment.[9] - Strengthen the nanoparticle core or modify the drug-polymer interaction to ensure controlled release. | |
| Inconsistent Anti-Tumor Efficacy in vivo | Drug Resistance: Cancer cells may develop resistance to TETRAC or the co-delivered chemotherapeutic agent. | - Investigate the expression levels of integrin αvβ3 on the target cancer cells, as low expression can reduce the efficacy of TETRAC-targeted therapies. - Consider combination therapies that target different signaling pathways to overcome resistance. |
| Poor Tumor Penetration: Even after extravasation, the dense extracellular matrix (ECM) of the tumor can prevent nanoparticles from reaching cancer cells distant from blood vessels.[13] | - Explore strategies to modulate the tumor microenvironment, such as using enzymes to degrade components of the ECM. - Design smaller, more penetrable nanoparticles or stimuli-responsive systems that change size within the tumor.[9] |
Data Presentation
Table 1: Comparative Tumor Accumulation of Nanoparticle-Delivered Drugs
This table summarizes data from a study demonstrating the enhanced delivery of chemotherapeutics to tumors using a TETRAC-based nanoparticle system.
| Drug | Delivery System | Tumor Type | Intratumoral Concentration Increase (vs. Conventional Delivery) | Reference |
| Paclitaxel (B517696) | NDAT Nanoparticle | Pancreatic Cancer Xenograft | ~2.3 to 5-fold | [3] |
| Doxorubicin (B1662922) | NDAT Nanoparticle | Breast Cancer Xenograft | ~2.3 to 5-fold | [3] |
NDAT: Nano-diamino-tetrac
Experimental Protocols
Protocol 1: Formulation of TETRAC-Conjugated PLGA Nanoparticles
This protocol describes a general method for preparing TETRAC-conjugated PLGA nanoparticles for drug delivery.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (TETRAC)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Chemotherapeutic agent (e.g., Paclitaxel)
Procedure:
-
Activation of PLGA: Dissolve PLGA in DCM. Add EDC and NHS to activate the carboxyl groups of PLGA. Stir at room temperature for 4-6 hours.
-
Drug Encapsulation: Dissolve the chemotherapeutic agent in the activated PLGA solution.
-
Emulsification: Prepare an aqueous solution of PVA. Add the organic phase (PLGA/drug solution) to the aqueous phase dropwise while sonicating on ice to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
TETRAC Conjugation: Resuspend the nanoparticles in a suitable buffer. Add a solution of TETRAC (with a linker if necessary) and react overnight to conjugate TETRAC to the surface of the nanoparticles.
-
Final Purification: Purify the TETRAC-conjugated nanoparticles by centrifugation and washing. Lyophilize the final product for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and surface conjugation of TETRAC.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a method for assessing the biodistribution of radiolabeled TETRAC nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., with orthotopic xenografts)
-
Radiolabeled TETRAC nanoparticles (e.g., with 125I or a chelator for a metallic radionuclide)
-
Gamma counter
Procedure:
-
Animal Model: Use an appropriate tumor-bearing animal model that expresses high levels of integrin αvβ3.
-
Injection: Administer a known activity of the radiolabeled TETRAC nanoparticles intravenously to the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Collect blood and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the nanoparticle biodistribution and tumor targeting efficiency.
Visualizations
Signaling Pathway
References
- 1. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 2. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]
- 3. Targeted delivery of paclitaxel and doxorubicin to cancer xenografts via the nanoparticle of nano-diamino-tetrac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioresistance of cancer cells, integrin αvβ3 and thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments in nanotechnology approaches for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor microenvironment responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Frontiers | Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery [frontiersin.org]
- 12. Optimization of the tumor microenvironment and nanomedicine properties simultaneously to improve tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tetraiodothyroacetic Acid (Tetrac) and Triiodothyroacetic Acid (Triac) for Researchers
An objective comparison of the biochemical and cellular effects of Tetraiodothyroacetic acid (Tetrac) and Triiodothyroacetic acid (Triac), supported by experimental data, to inform research and drug development.
This guide provides a comprehensive comparison of this compound (Tetrac) and Triiodothyroacetic acid (Triac), two structurally related analogues of thyroid hormones. While Tetrac is a deaminated derivative of thyroxine (T4) and a precursor to Triac, their biological activities and primary mechanisms of action diverge significantly.[1] This document outlines their distinct effects on cellular signaling, receptor binding, and key physiological processes, supported by quantitative data from experimental studies.
Biochemical and Pharmacokinetic Properties
Tetrac, or 3,5,3',5'-tetraiodothyroacetic acid, and Triac, or 3,5,3'-triiodothyroacetic acid, are both metabolites of thyroid hormones.[2] Triac exhibits thyromimetic properties, meaning it mimics the actions of the active thyroid hormone, triiodothyronine (T3).[2] In contrast, Tetrac primarily functions as an antagonist at the cell surface receptor for thyroid hormone on integrin αvβ3, a protein involved in cell adhesion and signaling.[1]
| Property | This compound (Tetrac) | Triiodothyroacetic Acid (Triac) | Reference |
| Primary Target | Integrin αvβ3 | Nuclear Thyroid Hormone Receptors (TRs) | [1] |
| Primary Action | Antagonist of thyroid hormone action at integrin αvβ3 | Agonist (thyromimetic) at nuclear TRs | [1][2] |
| Metabolic Relationship | Precursor to Triac | Metabolite of Tetrac and T3 | [2][3] |
Comparative Efficacy and Biological Effects
Binding Affinity to Thyroid Hormone Receptors
Triac demonstrates a higher binding affinity for nuclear thyroid hormone receptors (TRs) compared to T3, particularly for the TRβ isoform.[4] This preferential binding has led to its investigation in conditions like resistance to thyroid hormone (RTH) syndrome.[5] While Tetrac can also interact with nuclear TRs, its affinity is generally lower than that of Triac and T3.
| Compound | Receptor Isoform | Relative Binding Affinity vs. T3 | Reference |
| Triiodothyroacetic Acid (Triac) | TRβ1 | ~3.5-fold higher | [4] |
| TRα1 | ~1.5-fold higher | [4] | |
| This compound (Tetrac) | Nuclear TRs | Lower than Triac and T3 | [6] |
Suppression of Thyroid-Stimulating Hormone (TSH)
Both Tetrac and Triac have been shown to suppress the release of Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[7] In a study on euthyroid volunteers, intermediate doses of Tetrac (1200 micrograms) and Triac (400 micrograms three times daily) significantly reduced the TSH response to Thyrotropin-Releasing Hormone (TRH) by 66% and 43%, respectively.[7] Another study in hypothyroid rats found that Tetrac has a preferential action on TSH suppression compared to its effects on peripheral tissues like the heart.[3]
| Compound | Dosage | Effect on TSH Response to TRH | Reference |
| This compound (Tetrac) | 1200 µg (iv bolus) | 66% reduction | [7] |
| Triiodothyroacetic Acid (Triac) | 400 µg (tds) | 43% reduction | [7] |
Anti-Angiogenic and Anti-Proliferative Effects
A significant area of research for Tetrac is its anti-angiogenic and anti-proliferative activity, primarily mediated through its antagonism of thyroid hormone action at integrin αvβ3 on cancer cells and proliferating endothelial cells.[1] Tetrac has been shown to inhibit tumor-associated angiogenesis and the growth of various cancer cells.[8][9] Triac has also demonstrated anti-proliferative effects on certain cancer cell lines.[10]
| Cell Line | Compound | IC50 | Effect | Reference |
| Medullary Thyroid Carcinoma (h-MTC) | Tetrac | 1 µg/CAM | Inhibition of tumor growth and angiogenesis | [9] |
| Follicular Thyroid Carcinoma (FTC-236) | Tetrac | 1 µg/CAM | Arrest of tumor-related angiogenesis and growth | [8] |
| Ovarian Cancer (OVCAR3, A2780) | Tetrac, Triac | 10-25 µM | Inhibition of cell proliferation, induction of cell death | [10] |
Signaling Pathways
The distinct biological effects of Tetrac and Triac stem from their engagement with different primary signaling pathways.
This compound (Tetrac) Signaling Pathway
Tetrac's primary mechanism of action is initiated at the cell surface by binding to the thyroid hormone receptor on integrin αvβ3. This interaction antagonizes the pro-angiogenic and proliferative signals of thyroid hormones (T4 and T3). Furthermore, Tetrac can independently initiate anti-cancer effects through this receptor.[11]
Triiodothyroacetic Acid (Triac) Signaling Pathway
Triac, like T3, primarily exerts its effects through a genomic pathway. It enters the cell, translocates to the nucleus, and binds to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The Triac-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Differences between the effects of thyroxine and this compound on TSH suppression and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity thyroid hormone-binding protein in human kidney: kinetic characterization and identification by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of tetraiodothyroacetic and triiodothyroacetic acids on thyroid function in euthyroid and hyperthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and this compound nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (tetrac) and nanoparticulate tetrac arrest growth of medullary carcinoma of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of TETRAC compared to its nano-formulations
A Comparative Guide to the Efficacy of TETRAC and Its Nano-formulations in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of tetraiodothyroacetic acid (TETRAC) and its nano-formulations. By leveraging nanotechnology, researchers aim to enhance the pharmacokinetic profile and anti-cancer activity of TETRAC. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of TETRAC and its nano-formulations.
Table 1: In Vitro Cytotoxicity
| Compound/Formulation | Cell Line | IC50 Value | Reference |
| Tetracycline | Pharyngeal Carcinoma (Detroit-562) | ~46% viability at 100 µM (IC50 not explicitly stated) | |
| TETRAC | Human Renal Cell Carcinoma (implanted in CAM) | 1 µg/CAM resulted in arrested tumor growth | |
| TETRAC Nanoparticles (Tetrac NP) | Human Renal Cell Carcinoma (implanted in CAM) | 1 µg/CAM resulted in arrested tumor growth |
Table 2: In Vivo Tumor Growth Inhibition
| Compound/Formulation | Tumor Model | Dosage | Outcome | Reference |
| TETRAC | Human Renal Cell Carcinoma Xenograft (nude mice) | Not specified | Promptly reduced tumor volume (p<0.01) | |
| TETRAC Nanoparticles (Tetrac NP) | Human Renal Cell Carcinoma Xenograft (nude mice) | Not specified | Promptly reduced tumor volume (p<0.01) |
Table 3: Pharmacokinetic Parameters (Tetracycline vs. Nanoemulsion)
| Parameter | Tetracycline HCl Powder (TC-Powder) | Tetracycline Nanoemulsion (TC-NE) | Animal Model | Reference |
| Oral Administration | Rabbits | |||
| Bioavailability | 13.9 ± 0.8% | 29.2 ± 2.3% | Rabbits | |
| Tmax | 0.397 ± 0.033 h | 0.869 ± 0.059 h | Rabbits | |
| AUC0-t | 11.1 ± 0.6 µ g/ml.h | 20.4 ± 1.5 µ g/ml.h | Rabbits | |
| t1/2β (elimination half-life) | 3.33 ± 0.68 h | 4.22 ± 1.67 h | Rabbits | |
| Intravenous Administration | Rabbits | |||
| AUC0-inf | 74.8 ± 2.9 µ g/ml.h | 83.3 ± 4.2 µ g/ml.h | Rabbits | |
| Vdss (Volume of distribution) | 0.71 ± 0.10 L/kg | 0.78 ± 0.06 L/kg | Rabbits |
These pharmacokinetic data for tetracycline, a related compound, suggest that nano-formulations can significantly improve oral bioavailability and prolong circulation time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of TETRAC and its nano-formulations.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of TETRAC and its nano-formulations on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Detroit-562 pharyngeal carcinoma cells)
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
TETRAC or nano-formulated TETRAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TETRAC or its nano-formulation in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compound (e.g., 10, 25, 50, 75, and 100 µM). Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Tumor Growth Inhibition: Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TETRAC and its nano-formulations in a mouse xenograft model.
Objective: To assess the ability of the test compounds to inhibit the growth of tumors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., renal cell carcinoma)
-
TETRAC or nano-formulated TETRAC
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TETRAC, its nano-formulation, or the vehicle control to the mice daily via a suitable route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 20 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the extent of tumor growth inhibition.
Synthesis of TETRAC Nanoparticles
This provides a conceptual overview of the synthesis of TETRAC nanoparticles, specifically a poly(lactic-co-glycolic acid) (PLGA) formulation.
Objective: To encapsulate or conjugate TETRAC within or onto a PLGA nanoparticle.
General Principle: TETRAC can be covalently linked to PLGA to form a nanoparticle formulation where TETRAC is displayed on the surface. This restricts the action of TETRAC to the cell surface integrin αvβ3.
Key Steps (Conceptual):
-
PLGA Nanoparticle Formation: PLGA nanoparticles are typically formed using methods like emulsification-solvent evaporation or nanoprecipitation.
-
TETRAC Conjugation: TETRAC, which has a carboxylic acid group, can be chemically conjugated to the surface of the PLGA nanoparticles. This often involves the use of linkers and activating agents to form a stable bond.
-
Purification and Characterization: The resulting TETRAC-PLGA nanoparticles are then purified to remove any unreacted reagents and characterized for size, surface charge, and drug loading.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding.
TETRAC Anti-Angiogenic Signaling Pathway
TETRAC exerts its anti-angiogenic effects by targeting the integrin αvβ3 receptor on the surface of endothelial and cancer cells. This action blocks the pro-angiogenic signaling of thyroid hormones (T4 and T3).
Caption: TETRAC blocks thyroid hormone binding to integrin αvβ3, inhibiting pro-angiogenic signaling.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of TETRAC and its nano-formulations.
Caption: Workflow for evaluating the anti-tumor efficacy of TETRAC formulations in a xenograft model.
comparative analysis of TETRAC on different tumor types
A Comprehensive Guide for Researchers and Drug Development Professionals
Tetraiodothyroacetic acid (TETRAC), a deaminated analog of the thyroid hormone L-thyroxine (T4), has emerged as a promising anti-cancer agent. Unlike thyroid hormones which can promote tumor growth, TETRAC exhibits inhibitory effects on cancer cell proliferation and angiogenesis. This guide provides a comparative analysis of TETRAC's efficacy across various tumor types, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Mechanism of Action
TETRAC primarily exerts its anti-tumor effects by binding to the thyroid hormone receptor on the extracellular domain of integrin αvβ3 on the plasma membrane of cancer cells.[1][2][3][4][5] This interaction antagonizes the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones. Furthermore, TETRAC has demonstrated anti-cancer activities that are independent of thyroid hormone antagonism, including the modulation of various signaling pathways and gene expression related to cell survival and apoptosis.
dot
Caption: TETRAC's primary mechanism of action.
Comparative Efficacy of TETRAC on Different Tumor Types
The anti-tumor effects of TETRAC have been evaluated in a variety of cancer models, both in vitro and in vivo. The following tables summarize the quantitative data on its efficacy.
In Vitro Studies: Inhibition of Cancer Cell Proliferation
| Cancer Cell Line | Tumor Type | TETRAC Concentration | % Inhibition of Proliferation | Reference |
| MDA-MB-231 | Breast Cancer | 10⁻⁶ M | >30% | [6] |
| HT-29 | Colorectal Cancer | 10⁻⁷ M | Significant Inhibition | [5] |
| HCT116 | Colorectal Cancer | 10⁻⁸ M - 10⁻⁷ M | Significant Inhibition | [5] |
| U87MG | Glioblastoma | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent Inhibition | [7] |
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
| Tumor Type | Xenograft Model | TETRAC Formulation & Dosage | % Tumor Growth Inhibition | Reference |
| Glioblastoma | U87MG cells in nude mice | Nanoparticulate TETRAC (NDAT), 1 mg/kg daily for 10 days | 50% reduction in tumor weight; 95% loss of vascularity | [2] |
| Renal Cell Carcinoma | Human RCC cells in nude mice | TETRAC and Nanoparticulate TETRAC (Tetrac NP) | Significant reduction in tumor volume (p<0.01) | [3] |
| Doxorubicin-Resistant Breast Cancer | MCF7-Dx cells in BALB/c nude mice | TETRAC and T-PLGA-NPs | 3 to 5-fold inhibition of tumor weight | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of TETRAC's anti-tumor activity are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of TETRAC on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
TETRAC Treatment: Prepare serial dilutions of TETRAC in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the TETRAC solutions at various concentrations. Include a vehicle control (medium without TETRAC).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of TETRAC that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of TETRAC concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by TETRAC.[1][8][9][10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of TETRAC for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to assess the anti-angiogenic effects of compounds like TETRAC.[11][12][13][14][15]
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
TETRAC Application: Prepare a sterile filter paper disc or a Matrigel plug containing TETRAC at the desired concentration. Place the disc or plug onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation around the application site. Quantify angiogenesis by counting the number of blood vessel branches or by measuring the vessel density in the treated area compared to a control.
dot
Caption: A typical experimental workflow.
Logical Relationship of TETRAC's Anti-Tumor Activities
The anti-tumor effects of TETRAC are multifaceted, involving direct actions on cancer cells and indirect effects on the tumor microenvironment.
dot
Caption: Logical relationship of TETRAC's effects.
Conclusion
TETRAC demonstrates significant anti-tumor activity across a range of cancer types, including breast, colorectal, glioblastoma, and renal cell carcinoma. Its primary mechanism of action via the integrin αvβ3 receptor, leading to the inhibition of proliferation and angiogenesis and the induction of apoptosis, makes it a compelling candidate for further pre-clinical and clinical investigation. The provided data and protocols offer a valuable resource for researchers and drug development professionals seeking to evaluate and compare the efficacy of TETRAC in various oncology settings. Further research is warranted to establish standardized dosing and to explore its potential in combination therapies.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Nanoparticulate Tetrac Inhibits Growth and Vascularity of Glioblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraidothyroacetic acid (tetrac) and tetrac nanoparticles inhibit growth of human renal cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Unraveling the Anti-Cancer Mechanisms of TETRAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Tetraiodothyroacetic acid (TETRAC), a thyroid hormone analog, with other alternatives, supported by experimental data. We delve into its primary mode of action, focusing on its interaction with integrin αvβ3 and the subsequent impact on key signaling pathways involved in cancer progression and angiogenesis.
At a Glance: TETRAC's Core Mechanism
TETRAC exerts its anti-cancer effects primarily by binding to the thyroid hormone receptor on the extracellular domain of integrin αvβ3.[1] This interaction antagonizes the pro-proliferative and pro-angiogenic effects of thyroid hormones (T4 and T3).[1][2] Furthermore, TETRAC exhibits actions independent of thyroid hormone antagonism, directly modulating gene expression related to cancer cell survival, apoptosis, and angiogenesis.[1][2] A key downstream effect of TETRAC's binding to integrin αvβ3 is the inhibition of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) signaling pathways.
Comparative Analysis: TETRAC vs. Cilengitide
To provide a clear benchmark for TETRAC's performance, we compare it with Cilengitide, a well-characterized integrin αvβ3 antagonist.
Table 1: Quantitative Comparison of Anti-Proliferative and Pro-Apoptotic Effects
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| TETRAC | HCT116 (Colon Cancer) | qPCR | 10⁻⁷ M | Inhibition of CCND1 and c-Myc expression | [1] |
| HT-29 (Colon Cancer) | qPCR | 10⁻⁷ M | Promotion of CASP2 and THBS1 expression | [1] | |
| Cilengitide | B16 (Melanoma) | CCK-8 Assay | Time- and dose-dependent | Inhibition of cell viability (IC50 values provided in source) | [3] |
| A375 (Melanoma) | CCK-8 Assay | Time- and dose-dependent | Inhibition of cell viability (IC50 values provided in source) | [3] | |
| B16 (Melanoma) | Apoptosis Assay | 5 µg/ml & 10 µg/ml | Increased apoptosis rates (15.27% and 21.71% respectively) | [3] | |
| A375 (Melanoma) | Apoptosis Assay | 5 µg/ml & 10 µg/ml | Increased apoptosis rates (14.89% and 36.6% respectively) | [3] |
Table 2: Comparative Effects on Angiogenesis
| Compound | Assay | Model | Key Findings | Reference |
| TETRAC | Tube Formation Assay | Human Retinal Endothelial Cells | Significantly inhibited VEGF and EPO-induced tube formation. | [4] |
| Mouse Oxygen-Induced Retinopathy | In vivo | Significantly inhibited retinal neovascularization. | [4] | |
| Cilengitide | Tube Formation Assay | Human Glioma Cells | Synergistically decreased tube formation when combined with an oncolytic virus. | |
| Endothelial Cell Migration | HUVECs | Significantly reduced cell migration. |
Table 3: Comparative Effects on Signaling Pathways
| Compound | Pathway | Cell Line | Assay | Key Findings | Reference |
| TETRAC | MAPK (pERK1/2) | HCT116 (Colon Cancer) | Western Blot | Inhibited constitutively activated ERK1/2. | [1] |
| MAPK (pERK1/2) | HT-29 (Colon Cancer) | Western Blot | Inhibited activation of ERK1/2. | [1] | |
| Cilengitide | MAPK (pERK1/2) | HUVECs | Western Blot | Downregulation of FAK and Erk1/2 phosphorylation. | |
| STAT3 | B16 & A375 (Melanoma) | Western Blot | Decreased PD-L1 expression by reducing STAT3 phosphorylation. | [3] |
Visualizing the Mechanisms
To further elucidate the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Endothelial Tube Formation Assay [cellbiologics.com]
- 2. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pathological retinal angiogenesis by the integrin αvβ3 antagonist this compound (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetraiodothyroacetic Acid and Other Integrin αvβ3 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of tetraiodothyroacetic acid (tetrac) with other prominent integrin αvβ3 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, experimental data, and relevant protocols. Integrin αvβ3 is a critical receptor involved in tumor angiogenesis, proliferation, and metastasis, making it a key target for novel cancer therapies.
Introduction to Integrin αvβ3 and its Inhibition
Integrin αvβ3, a member of the integrin family of cell adhesion receptors, plays a pivotal role in cell-matrix interactions. Its expression is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it an attractive target for anticancer therapies.[1] Inhibitors of integrin αvβ3 aim to disrupt these interactions, thereby impeding tumor growth and spread. These inhibitors can be broadly categorized into small molecules (peptidic and non-peptidic) and monoclonal antibodies.
This guide focuses on comparing this compound (tetrac), a non-peptidic small molecule, with other notable αvβ3 inhibitors such as the peptidic small molecule cilengitide (B523762) and the monoclonal antibody etaracizumab.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator for tetrac is its unique mechanism of action. Unlike many other αvβ3 inhibitors that target the arginine-glycine-aspartic acid (RGD) binding site, tetrac interacts with the thyroid hormone receptor on the integrin.[2][3][4]
This compound (tetrac): Tetrac is a deaminated analog of the thyroid hormone L-thyroxine (T4).[5] It competitively blocks the binding of T4 to a specific receptor site on integrin αvβ3.[3][4] This action not only inhibits the pro-angiogenic and pro-proliferative effects of thyroid hormone but also exerts anti-cancer effects independently of T4.[4][6] Tetrac has been shown to modulate the expression of genes related to cancer cell survival, apoptosis, and angiogenesis.[3][7]
RGD-Mimetic Inhibitors (e.g., Cilengitide): Cilengitide is a cyclic pentapeptide that mimics the RGD sequence found in extracellular matrix proteins like vitronectin.[1] It competitively binds to the RGD recognition site on integrin αvβ3 and αvβ5, thereby blocking the adhesion of cells to the extracellular matrix.[8] This disruption of cell adhesion can lead to the inhibition of cell migration, proliferation, and survival.
Monoclonal Antibodies (e.g., Etaracizumab): Etaracizumab (also known as MEDI-522) is a humanized monoclonal antibody that specifically targets integrin αvβ3.[9] It binds to the integrin and blocks its interaction with ligands, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.[10]
Comparative Performance: A Look at the Data
Direct head-to-head comparisons of the quantitative performance of these inhibitors in the same experimental settings are limited in the available literature. The following tables summarize the available data from various studies. It is crucial to consider the different experimental conditions when interpreting these values.
Table 1: In Vitro Inhibitory Activity of Integrin αvβ3 Inhibitors
| Inhibitor | Assay Type | Cell Line / System | IC50 / Binding Affinity | Reference |
| This compound (tetrac) | Angiogenesis (Tube Formation) | HUVEC | ~1-10 µM | [11] |
| Anti-proliferation | Colorectal Cancer Cells | Effective at 10⁻⁷ M | [3][12] | |
| Cilengitide | Receptor Binding (to Vitronectin) | Purified αvβ3 | 0.61 nM - 4 nM | [13][14] |
| Cell Adhesion (to Vitronectin) | Various | ~0.4 µM | [13] | |
| Anti-proliferation | B16 Melanoma Cells | ~5-10 µg/ml | [15] | |
| Anti-proliferation | HT-29 Colon Cancer Cells | Effective, but less than AV-38/398 | [16] | |
| Etaracizumab | Binding Affinity (KD) | M21 Melanoma Cells | 2.29 nmol/L | [8] |
Table 2: In Vivo Efficacy of Integrin αvβ3 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Key Findings | Reference |
| This compound (tetrac) | Mouse Xenograft | Renal Cell Carcinoma | Inhibition of tumor growth | [5][17] |
| Mouse OIR Model | Retinal Neovascularization | Significant inhibition | [2][11] | |
| Cilengitide | Mouse Xenograft | Breast Cancer | Increased efficacy when combined with radioimmunotherapy | [18] |
| Murine Melanoma Model | Melanoma | Reduced tumor growth and enhanced anti-PD1 therapy | [19][20] | |
| Etaracizumab | Orthotopic Mouse Model | Ovarian Cancer | Reduced tumor growth (48.8% vs. control) | [14] |
| Phase 2 Clinical Trial | Metastatic Melanoma | No objective response as monotherapy; 12.7% response with dacarbazine | [21] |
Signaling Pathways and Experimental Workflows
The inhibition of integrin αvβ3 by these different agents ultimately impacts downstream signaling pathways crucial for cancer progression. A simplified representation of the signaling cascade is presented below.
Caption: Simplified integrin αvβ3 signaling pathway and points of inhibition.
A typical experimental workflow for evaluating and comparing αvβ3 inhibitors is outlined below.
Caption: General experimental workflow for αvβ3 inhibitor evaluation.
The logical relationship between tetrac and other RGD-mimetic inhibitors highlights their distinct targeting strategies for the same receptor.
Caption: Logical relationship of tetrac vs. RGD-mimetic inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of integrin αvβ3 inhibitors.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is used to coat the wells of a 96-well plate and allowed to polymerize.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test inhibitor (e.g., tetrac) or a vehicle control.
-
Incubation: The plate is incubated for 4-18 hours to allow for tube formation.
-
Analysis: The formation of tubular networks is visualized and quantified by microscopy. The total tube length or number of branch points is measured to assess the inhibitory effect.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of an inhibitor to block the migration of cells towards a chemoattractant.
-
Chamber Setup: A two-chamber system (e.g., Transwell) with a porous membrane is used. The lower chamber contains a chemoattractant (e.g., fetal bovine serum), and the upper chamber contains the cell suspension with the test inhibitor.
-
Cell Seeding: Cells (e.g., tumor cells or endothelial cells) are seeded into the upper chamber.
-
Incubation: The chamber is incubated for a period that allows for cell migration through the membrane.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of an inhibitor on tumor growth.
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., tetrac, cilengitide) via a specified route and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis or apoptosis).
Conclusion
This compound presents a unique mechanism of action among integrin αvβ3 inhibitors by targeting the thyroid hormone receptor site. While direct comparative quantitative data with other inhibitors like cilengitide and etaracizumab is sparse, the available evidence suggests that tetrac is a potent anti-angiogenic and anti-proliferative agent. The clinical development of RGD-mimetic inhibitors and monoclonal antibodies has faced challenges, with some clinical trials showing modest efficacy.[13] The distinct mechanism of tetrac may offer an alternative therapeutic strategy for targeting integrin αvβ3 in cancer. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these different classes of inhibitors.
References
- 1. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole this compound Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]
- 4. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilengitide combined with standard treatment for patients with newly diagnosed glioblastoma with methylated MGMT promoter (CENTRIC EORTC 26071-22072 study): a multicentre, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilengitide targeting of alpha(v)beta(3) integrin receptor synergizes with radioimmunotherapy to increase efficacy and apoptosis in breast cancer xenografts [pubmed.ncbi.nlm.nih.gov]
- 12. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, αvβ3 and αIIbβ3 integrin [apo.ansto.gov.au]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for TETRAC Sensitivity: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating biomarkers that predict sensitivity to tetraiodothyroacetic acid (TETRAC), a thyroid hormone analog with anti-angiogenic and anti-cancer properties. We present experimental data, detailed protocols for key validation assays, and a comparative analysis of TETRAC with other anti-angiogenic therapies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and biomarker discovery.
TETRAC: Mechanism of Action and the Role of Integrin αvβ3
TETRAC is a deaminated analog of the thyroid hormone L-thyroxine (T4) that has demonstrated anti-proliferative and anti-angiogenic effects in various cancer models. Unlike thyroid hormones, which can promote tumor growth, TETRAC acts as an antagonist at the thyroid hormone receptor on the extracellular domain of plasma membrane integrin αvβ3.[1][2] This integrin is often overexpressed on cancer cells and activated endothelial cells, making it a compelling target for cancer therapy.[3][4][5]
The binding of TETRAC to integrin αvβ3 initiates a cascade of intracellular events that collectively inhibit cancer progression:
-
Anti-Angiogenesis: TETRAC inhibits the pro-angiogenic actions of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[6] It achieves this by reducing the expression of pro-angiogenic genes and increasing the expression of anti-angiogenic genes.[6]
-
Induction of Apoptosis: TETRAC can induce programmed cell death in cancer cells.[1]
-
Modulation of Cancer Cell Survival Pathways: TETRAC has been shown to interfere with critical signaling pathways for cancer cell survival, including the PI3-K and MAPK pathways.
The central role of integrin αvβ3 in mediating the effects of TETRAC suggests that its expression level could be a key biomarker for predicting treatment sensitivity.
Validating Integrin αvβ3 as a Biomarker for TETRAC Sensitivity
The validation of integrin αvβ3 as a predictive biomarker for TETRAC sensitivity is an area of active research. The prevailing hypothesis is that higher expression of integrin αvβ3 on tumor cells would correlate with greater sensitivity to TETRAC. However, experimental evidence presents a more complex picture.
Preclinical Findings:
A study comparing two colorectal cancer cell lines, HT-29 (lower integrin αvβ3 expression) and HCT116 (higher integrin αvβ3 expression), revealed that the HT-29 cells were more sensitive to TETRAC.[7][8] This counterintuitive finding suggests that the relationship between integrin αvβ3 expression and TETRAC sensitivity may not be linear and could be influenced by other factors, such as the mutational status of genes like K-RAS.[7][8]
Further research is necessary to establish a definitive correlation between integrin αvβ3 expression levels and TETRAC efficacy across a broader range of cancer types and cell lines. This would involve:
-
Quantitative analysis of integrin αvβ3 expression in a panel of cancer cell lines.
-
Determination of TETRAC IC50 values for each cell line.
-
Correlation analysis to determine the relationship between integrin αvβ3 expression and TETRAC sensitivity.
Experimental Protocols for Biomarker Validation
Here, we provide detailed protocols for key experiments to quantify integrin αvβ3 expression and assess TETRAC sensitivity.
2.1. Quantification of Integrin αvβ3 Expression
2.1.1. Western Blot Analysis
This technique allows for the quantification of total integrin αvβ3 protein expression in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for integrin αv or β3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
2.1.2. Flow Cytometry
This method is used to quantify the cell surface expression of integrin αvβ3.
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash cells with ice-cold PBS containing 1% BSA.
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Incubate cells with a fluorescently-conjugated primary antibody against integrin αvβ3 or an isotype control antibody for 30-60 minutes on ice in the dark.
-
Wash cells twice with PBS containing 1% BSA.
-
-
Data Acquisition and Analysis:
-
Analyze stained cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the integrin αvβ3 positive population relative to the isotype control.
-
2.2. Assessment of TETRAC Sensitivity
2.2.1. Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a range of TETRAC concentrations for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) value of TETRAC.
-
2.2.2. Wound Healing (Scratch) Assay
This assay is used to assess the effect of TETRAC on cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash with PBS to remove detached cells and add fresh media with or without TETRAC.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software.
-
Calculate the percentage of wound closure over time.
-
2.2.3. Endothelial Tube Formation Assay
This assay assesses the effect of TETRAC on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrigel Coating:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of TETRAC.
-
-
Incubation and Imaging:
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using angiogenesis analysis software.
-
Comparative Analysis with Alternative Anti-Angiogenic Therapies
TETRAC represents a novel approach to anti-angiogenic therapy. It is important to compare its performance and biomarker strategy with established anti-angiogenic drugs.
| Feature | TETRAC | Bevacizumab (Avastin®) | Sorafenib (B1663141) (Nexavar®) |
| Target | Integrin αvβ3 | Vascular Endothelial Growth Factor-A (VEGF-A) | Multiple tyrosine kinases, including VEGFR, PDGFR, and Raf kinases |
| Mechanism of Action | Antagonizes the pro-angiogenic effects of thyroid hormone and other growth factors at the integrin αvβ3 receptor.[6] | Monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from binding to its receptors on endothelial cells. | Small molecule inhibitor that blocks signaling pathways involved in cell proliferation and angiogenesis.[4] |
| Potential Biomarkers | Integrin αvβ3 expression: The primary target of TETRAC. However, the correlation with sensitivity is complex and requires further validation.[7][8] | Plasma VEGF-A levels: Some studies suggest high baseline levels may predict benefit, but this is not consistently observed across all cancer types.[9] Neuropilin-1 (NRP-1) expression: A co-receptor for VEGF, low levels of which have been associated with benefit in some studies. | Angiogenic factors: Blood levels of angiopoietin-2 and hepatocyte growth factor are being investigated. Gene expression signatures: Signatures related to sorafenib sensitivity have been developed from cell line studies.[3] |
| Validation Status | Preclinical; further validation of integrin αvβ3 as a predictive biomarker is needed. | Retrospective analyses of clinical trials have yielded inconsistent results; no definitive predictive biomarker is established. | Several candidate biomarkers have been identified, but none are currently used in routine clinical practice to select patients for treatment. |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, we provide diagrams generated using the DOT language.
Signaling Pathway of TETRAC Action
Caption: Signaling pathway of TETRAC's anti-cancer effects.
Experimental Workflow for Validating Integrin αvβ3 as a Biomarker
Caption: Workflow for validating integrin αvβ3 as a biomarker for TETRAC sensitivity.
Conclusion
TETRAC presents a promising anti-cancer strategy by targeting integrin αvβ3, a receptor frequently overexpressed in the tumor microenvironment. While integrin αvβ3 is the primary molecular target and therefore a strong candidate biomarker for TETRAC sensitivity, current preclinical data suggest a complex relationship that requires further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically validate integrin αvβ3 and other potential biomarkers. A thorough understanding of these biomarkers will be crucial for the successful clinical development of TETRAC and for personalizing anti-angiogenic therapies in cancer treatment.
References
- 1. Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-angiogenic cancer therapy based on integrin alphavbeta3 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin alpha v beta 3 antagonists for anti-angiogenic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy and safety of adjuvant therapies versus sorafenib in hepatocellular carcinoma: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 8. Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Study of TETRAC and its Synthetic Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetraiodothyroacetic acid (TETRAC), a deaminated analog of the thyroid hormone T4, and its synthetic derivatives. It aims to objectively evaluate their performance as potential anti-cancer and anti-angiogenic agents, supported by available experimental data. This document summarizes quantitative findings, details key experimental methodologies, and illustrates the underlying biological pathways.
Introduction to TETRAC and its Analogs
This compound (TETRAC) has emerged as a promising agent in oncology by targeting the thyroid hormone receptor on integrin αvβ3, which is overexpressed on cancer cells and proliferating endothelial cells.[1][2][3] Unlike thyroid hormones which can promote tumor growth, TETRAC acts as an antagonist at this receptor, inhibiting cancer cell proliferation and angiogenesis.[1][2] To enhance its therapeutic potential and overcome certain limitations, various synthetic analogs have been developed. Notable among these are nanoparticulate TETRAC (NDAT) and chemically modified tetracyclines (CMTs) like COL-3, which have shown modified potency and mechanisms of action.[4][5][6]
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the anti-proliferative and anti-angiogenic effects of TETRAC and its synthetic analogs. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Anti-Proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |
| CMT-3 (COL-3) | Prostate Cancer | < 5.0 | [7] |
| CMT-302 | Prostate Cancer | 2.5 - 5.7 | [7] |
| CMT-303 | Prostate Cancer | ~8.1 | [7] |
| CMT-306 | Prostate Cancer | 2.5 - 5.7 | [7] |
| CMT-308 | Prostate Cancer | ~12.4 | [7] |
| CMT-316 | Prostate Cancer | 2.5 - 5.7 | [7] |
| Doxycycline (B596269) | Prostate Cancer | > CMT-3 | [8] |
| Minocycline | Prostate Cancer | > CMT-3 | [5] |
Signaling Pathways
TETRAC and its analogs exert their effects primarily by targeting the integrin αvβ3 receptor. This interaction blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones and also triggers independent anti-cancer pathways. The diagram below illustrates the key signaling events.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summarized protocols for assays commonly used to evaluate TETRAC and its analogs.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL and incubate for 24 hours.[9][10]
-
Treatment: Treat the cells with various concentrations of TETRAC or its analogs and incubate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Matrigel Plug Assay for Angiogenesis
This in vivo assay evaluates the formation of new blood vessels in response to pro- or anti-angiogenic substances.
Protocol:
-
Preparation: Mix Matrigel (a basement membrane matrix) with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (TETRAC or analog) at 4°C.[5][11][12]
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.[11][13] The Matrigel will form a solid plug at body temperature.
-
Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.[11][14]
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.[15]
-
Histology: Alternatively, fix, section, and stain the plugs with hematoxylin (B73222) and eosin (B541160) (H&E) or for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.[13]
-
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that uses the highly vascularized membrane of a chicken embryo to study angiogenesis.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days.[10]
-
Windowing: Create a small window in the eggshell to expose the CAM.[10][16]
-
Application of Test Substance: Place a sterile filter paper disc or a carrier (e.g., a plastic coverslip) containing TETRAC or its analog onto the CAM on day 7-10 of incubation.[16][17][18]
-
Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.[17]
-
Analysis: Observe and quantify the formation of new blood vessels around the implant. This can be done by counting the number of blood vessel branches or by measuring the area of neovascularization using image analysis software.[17][18]
Conclusion
TETRAC and its synthetic analogs represent a promising class of anti-cancer agents that target the integrin αvβ3 signaling pathway. While direct comparative data across a wide range of analogs is still emerging, the available evidence suggests that modifications to the TETRAC structure, such as nanoparticulate formulation (NDAT) and chemical modifications (CMTs), can enhance its anti-proliferative and anti-angiogenic activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the efficacy of these compounds in preclinical and clinical settings. Future studies focusing on direct, side-by-side comparisons of these analogs will be crucial for identifying the most potent candidates for cancer therapy.
References
- 1. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity and inhibition of tumor cell invasion by derivatives of a chemically modified tetracycline CMT-3 (COL-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemically Modified Non-Antimicrobial Tetracyclines are Multifunctional Drugs against Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gel Plug Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nano-diamino-tetrac (NDAT) inhibits PD-L1 expression which is essential for proliferation in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Tetraiodothyroacetic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Tetraiodothyroacetic acid (Tetrac), a potent thyroid hormone analogue.
This compound, also known as Tetrac, is a valuable compound in biomedical research, particularly in studies related to thyroid hormone function and cancer therapy. However, its high acute toxicity and potential environmental hazards necessitate strict adherence to proper disposal procedures. This guide provides detailed, step-by-step instructions to ensure the safe management of Tetrac waste in a laboratory setting.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its significant hazard classifications.
Hazard Identification:
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger[1]
-
Hazard Statement: H300 - Fatal if swallowed[1]
-
Hazard Class: Acute Toxicity 2, Oral
Personal Protective Equipment (PPE): To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Eyeshields, faceshields
-
Hand Protection: Chemical-resistant gloves
-
Respiratory Protection: Type P3 (EN 143) respirator cartridges
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈I₄O₄ | [1] |
| Molecular Weight | 747.83 g/mol | [1] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in acetone (B3395972) (19.60-20.40 mg/mL) | |
| Water Hazard Class | WGK 3 (highly hazardous for water) | |
| Hazard Class (Storage) | 6.1A (Combustible, acute toxic Cat. 1 and 2) |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Adherence to these regulations and institutional safety protocols is mandatory.
1. Segregation and Collection:
-
Waste Segregation: Immediately segregate all waste contaminated with this compound at the point of generation. This includes unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Dedicated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical waste; for solid waste, a robust, sealable plastic container is appropriate.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the specific chemical name: "this compound waste." Include the hazard pictogram (skull and crossbones).[4]
2. Storage:
-
Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.[5]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, and amines.[6]
-
Ventilation: The storage area should be well-ventilated.[3]
3. Disposal:
-
Licensed Waste Disposal Service: this compound waste must be disposed of through a licensed professional hazardous waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[3]
-
Empty Containers: Dispose of empty containers as unused product, as they may retain hazardous residue.[6]
Experimental Workflow: Disposal of this compound
The following diagram illustrates the procedural workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
